Sulfo DBCO-PEG3-acid
Description
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Properties
Molecular Formula |
C31H37N3O11S |
|---|---|
Molecular Weight |
659.7 g/mol |
IUPAC Name |
3-[2-[2-[3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxo-2-sulfopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H37N3O11S/c35-28(12-15-43-17-19-45-20-18-44-16-13-30(37)38)33-21-27(46(40,41)42)31(39)32-14-11-29(36)34-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)34/h1-8,27H,11-22H2,(H,32,39)(H,33,35)(H,37,38)(H,40,41,42) |
InChI Key |
NYZWWPUKQMXYHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of Sulfo DBCO-PEG3-acid?
An In-depth Technical Guide to Sulfo DBCO-PEG3-acid
Introduction
This compound is a heterobifunctional crosslinking reagent extensively utilized in the fields of bioconjugation, drug delivery, and molecular imaging. Its structure is meticulously designed to facilitate the seamless and stable linkage of different molecules, particularly in aqueous environments. This guide provides a detailed examination of its molecular architecture, physicochemical properties, and common experimental applications.
The molecule incorporates four key functional domains: a sulfonate group (Sulfo), a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features makes it an invaluable tool for researchers developing antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials.[1]
Molecular Structure and Functional Components
The architecture of this compound is defined by its distinct functional units, each contributing a specific property to the overall reagent.
-
Sulfo Group (-SO₃⁻): This negatively charged sulfonate group is primarily responsible for imparting high water solubility to the molecule.[1] This is a critical feature for biological applications, as it prevents aggregation and precipitation of the reagent and its conjugates in physiological buffers.
-
DBCO (Dibenzocyclooctyne) Group: The DBCO group is a strained cyclooctyne that serves as the bioorthogonal reactive handle. It reacts specifically and efficiently with azide-containing molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This reaction is a cornerstone of "click chemistry" and is highly valued for its rapid kinetics and ability to proceed in complex biological media without the need for a copper catalyst, which can be toxic to cells.[2]
-
PEG3 Linker: The molecule contains a short polyethylene glycol (PEG) spacer consisting of three repeating ethylene glycol units. This hydrophilic chain enhances the overall water solubility of the reagent and provides a flexible, defined-length spacer arm between the conjugated molecules. This spacing can be crucial for maintaining the biological activity of proteins or antibodies after conjugation.
-
Carboxylic Acid (-COOH): The terminal carboxylic acid provides a versatile functional group for conjugation. It can be activated to react with primary amines (e.g., on the side chains of lysine residues in proteins) to form stable amide bonds. This reaction is typically mediated by carbodiimide chemistry, using activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated version (Sulfo-NHS).
Caption: Functional domains of the this compound molecule.
Physicochemical and Quantitative Data
The properties of this compound are summarized below. These values are essential for calculating molar quantities, assessing purity, and establishing appropriate storage conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₁H₃₇N₃O₁₁S | |
| Molecular Weight | 659.7 g/mol | |
| CAS Number | 2566404-75-7 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Storage Condition | -20°C, desiccated | |
| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) |
Experimental Protocols
This compound is a bifunctional reagent, meaning its conjugation strategy involves two distinct reaction steps. Below is a general protocol for a two-step conjugation workflow: first, labeling a protein via its amine groups, and second, clicking the labeled protein to an azide-functionalized molecule or surface.
Protocol 1: Amine-Reactive Labeling of a Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines on a target protein.
-
Reagent Preparation:
-
Equilibrate the this compound reagent to room temperature before opening the vial.
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.4). A typical concentration is 1-10 mg/mL.
-
Prepare stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in the same reaction buffer immediately before use.
-
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the reaction buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution to activate the carboxylic acid group, forming a more stable Sulfo-NHS ester. A 2- to 5-fold molar excess is common.
-
Incubate this activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to the protein solution. The molar ratio of the crosslinker to the protein will depend on the desired degree of labeling and should be optimized empirically (a starting point is often a 10- to 20-fold molar excess of the linker).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted crosslinker and byproducts from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol describes the reaction of the DBCO-labeled protein with an azide-functionalized molecule.
-
Reagent Preparation:
-
Prepare the DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the azide-containing molecule (e.g., an azide-modified fluorescent dye, drug, or surface) in a compatible solvent.
-
-
Click Reaction:
-
Combine the DBCO-labeled protein and the azide-containing molecule in a reaction vessel. A slight molar excess (1.5- to 3-fold) of the smaller molecule is often used to ensure complete reaction of the protein.
-
Incubate the mixture for 1-4 hours at room temperature or at 37°C to facilitate the reaction. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or chromatography.
-
-
Final Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide molecule using methods appropriate for the specific application, such as size-exclusion chromatography.
-
Caption: Workflow for protein labeling and subsequent click reaction.
References
The Lynchpin of Bioorthogonal Ligation: A Technical Guide to Sulfo DBCO-PEG3-Acid in Click Chemistry
For Immediate Release
Shanghai, China – November 27, 2025 – In the intricate landscape of bioconjugation and drug development, the precision and efficiency of chemical ligation tools are paramount. Among these, Sulfo DBCO-PEG3-acid has emerged as a cornerstone reagent for copper-free click chemistry. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the mechanism of action, providing quantitative kinetic data, and offering detailed experimental protocols for the application of this compound in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This compound is a trifunctional molecule meticulously designed for bioorthogonal applications. Its mechanism of action is centered on the principles of "click chemistry," specifically the copper-free SPAAC reaction. This reaction is prized for its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1]
The molecule's architecture consists of three key components:
-
Sulfo Group: A sulfonate group that imparts excellent water solubility to the reagent, a critical feature for reactions in aqueous biological environments.
-
Dibenzocyclooctyne (DBCO): A highly strained cyclic alkyne. The significant ring strain in the DBCO moiety is the driving force behind the reaction, allowing it to react spontaneously and specifically with azide-functionalized molecules.[1][2] This reaction, a [3+2] cycloaddition, results in the formation of a stable triazole linkage.
-
PEG3 Linker: A short polyethylene glycol spacer that further enhances hydrophilicity and provides spatial separation between the conjugated molecules, which can minimize steric hindrance.[3][4]
-
Terminal Carboxylic Acid: This functional group provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, for example, with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).
The bioorthogonal nature of the DBCO-azide reaction ensures that it does not interfere with native biological processes, making this compound an ideal tool for in vivo and in vitro labeling, imaging, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
Quantitative Reaction Kinetics
Table 1: Second-Order Rate Constants (k₂) of Sulfo DBCO-Amine with Azides in Various Buffers at 25°C and 37°C
| Buffer (pH) | Azide | k₂ at 25°C (M⁻¹s⁻¹) | k₂ at 37°C (M⁻¹s⁻¹) |
| PBS (7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | - |
| PBS (7) | 3-azido-L-alanine | - | - |
| HEPES (7) | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | - |
| HEPES (7) | 3-azido-L-alanine | - | - |
| Borate (10) | 1-azido-1-deoxy-β-D-glucopyranoside | - | 1.18 ± 0.01 |
| DMEM | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 | - |
| RPMI | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 | - |
Table 2: Influence of pH on the Second-Order Rate Constant (k₂) of Sulfo DBCO-Amine
| Buffer | pH | Azide | k₂ (M⁻¹s⁻¹) |
| Borate | 8 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.6 |
| Borate | 9 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.9 |
| Borate | 10 | 1-azido-1-deoxy-β-D-glucopyranoside | ~1.2 |
| MES | 5 | 3-azido-L-alanine | ~0.2 |
| MES | 6 | 3-azido-L-alanine | ~0.4 |
| MES | 7 | 3-azido-L-alanine | ~0.6 |
Note: The data indicates that higher pH values generally increase the reaction rate, with the exception of HEPES buffer. Furthermore, the electron-donating capacity of the azide can influence the reaction kinetics, with sugar-based azides often reacting faster than amino acid-based azides. The presence of a PEG linker has also been shown to enhance reaction rates by approximately 31 ± 16%.
Experimental Protocols
The following are detailed methodologies for the two key steps in utilizing this compound: first, the conjugation of the acid to a primary amine-containing biomolecule, and second, the SPAAC reaction with an azide-functionalized molecule.
Protocol 1: Amine Conjugation of this compound to a Protein
This protocol describes the covalent attachment of this compound to a protein via its primary amines (e.g., lysine residues).
Materials:
-
Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Desalting spin columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Prepare Reagent Solutions:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh stock solution of EDC and NHS (or Sulfo-NHS) in water or DMSO.
-
-
Activation of Carboxylic Acid:
-
Add a 10- to 20-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. A 10- to 40-fold molar excess of the DBCO reagent to the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted DBCO reagent and byproducts using a desalting spin column or SEC. This step is crucial to prevent non-specific labeling in subsequent steps.
-
The purified DBCO-labeled protein is now ready for the SPAAC reaction. It can be used immediately or stored at 2-8°C, protected from light.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the reaction of the DBCO-labeled protein with an azide-functionalized molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., a small molecule drug, a fluorescent probe, or another biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reaction Mixture:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer.
-
Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-labeled partner to the DBCO-labeled protein is recommended as a starting point.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. For some applications, incubation at 37°C can increase the reaction rate.
-
-
Analysis and Purification (Optional):
-
The efficiency of the conjugation can be monitored by techniques such as SDS-PAGE (if there is a significant mass shift), mass spectrometry, or by measuring the absorbance of a fluorescent tag if one was used.
-
If necessary, the final conjugate can be purified from excess azide-labeled reactant using SEC or other appropriate chromatographic techniques.
-
Visualizing the Workflow and Mechanism
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the key relationships and workflows.
References
A Technical Guide to Sulfo DBCO-PEG3-acid: Properties and Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo DBCO-PEG3-acid, a key reagent in bioconjugation. It details the molecule's physicochemical properties, with a focus on its enhanced water solubility, and offers comprehensive experimental protocols for its application in creating stable bioconjugates through copper-free click chemistry.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the simple and efficient labeling of biomolecules. It features three key components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The inclusion of a sulfonate group significantly enhances the reagent's water solubility, making it ideal for reactions in aqueous buffers commonly used for biological samples.[1][2][3][4][5] The terminal carboxylic acid allows for its conjugation to primary amine groups on biomolecules, such as the lysine residues of proteins, through the formation of a stable amide bond.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. While specific quantitative data for water solubility is not readily published, the presence of both a sulfonate group and a PEG linker confers high water solubility, allowing it to be used in aqueous media without the need for organic co-solvents that can be detrimental to protein structure and function.
| Property | Value | Reference |
| Chemical Formula | C31H37N3O11S | |
| Molecular Weight | 659.71 g/mol | |
| CAS Number | 2566404-75-7 | |
| Purity | > 96% | |
| Appearance | White to off-white solid | N/A |
| Water Solubility | High; readily soluble in aqueous buffers | |
| Storage | Store at -20°C, protected from moisture and light |
Bioconjugation Strategy
The use of this compound in bioconjugation is a two-step process. First, the carboxylic acid of the reagent is activated and coupled to a primary amine on the target biomolecule (e.g., a protein). Second, the now DBCO-labeled biomolecule is reacted with a molecule containing an azide group via a copper-free click chemistry reaction.
Signaling Pathway of Copper-Free Click Chemistry
The core of this bioconjugation technique is the strain-promoted alkyne-azide cycloaddition (SPAAC). The DBCO ring is highly strained, which allows it to react efficiently with azides without the need for a cytotoxic copper catalyst. This bioorthogonal reaction is highly specific and forms a stable triazole linkage.
Figure 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a typical bioconjugation workflow using this compound.
Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, MES, or HEPES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: 0.1 M MES, pH 4.5-5.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., desalting spin column)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in the Reaction Buffer. Prepare 100 mM stock solutions of EDC and NHS in the Reaction Buffer.
-
Activation: Add a 10- to 20-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Conjugation: Add the activated this compound solution to the protein solution. The molar ratio of the DBCO reagent to the protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess is recommended.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting spin column or dialysis.
Copper-Free Click Chemistry Reaction
This protocol describes the reaction of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
DBCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule of interest
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Dissolve the azide-containing molecule in the Reaction Buffer.
-
Click Reaction: Add the azide-containing molecule to the solution of the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide molecule is recommended.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific reactants.
-
Purification: If necessary, purify the final bioconjugate from excess azide-containing molecules using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a typical bioconjugation experiment using this compound.
Figure 2: General workflow for bioconjugation using this compound.
Applications in Drug Development
The robust and bioorthogonal nature of the conjugation chemistry enabled by this compound makes it a valuable tool in drug development. Key applications include:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.
-
Targeted Drug Delivery: Attachment of therapeutic agents to targeting ligands such as peptides or proteins.
-
In Vivo Imaging: Labeling of biomolecules with imaging agents for diagnostic and research purposes.
-
Surface Modification: Functionalization of medical devices and nanoparticles to enhance biocompatibility and introduce specific functionalities.
Conclusion
This compound is a highly effective and versatile reagent for bioconjugation. Its enhanced water solubility simplifies experimental procedures by eliminating the need for organic co-solvents, thereby preserving the integrity of sensitive biomolecules. The combination of a stable amide linkage to primary amines and a highly efficient, copper-free click chemistry reaction with azides provides a powerful platform for the development of novel bioconjugates for a wide range of applications in research and drug development.
References
A Technical Guide to Sulfo DBCO-PEG3-acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Sulfo DBCO-PEG3-acid, a heterobifunctional crosslinker pivotal in the field of bioconjugation and drug delivery. Its unique architecture, combining a sulfonate group, a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG) spacer, and a carboxylic acid, offers enhanced water solubility and versatile reactivity for the precise modification of biomolecules.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.
| Property | Value |
| Molecular Formula | C31H37N3O11S[1][2][3] |
| Molecular Weight | 659.71 g/mol [1] |
| CAS Number | 2566404-75-7[1] |
| Purity | Typically >95% |
Molecular Architecture and Functionality
This compound is comprised of four key functional components, each contributing to its utility in bioconjugation.
-
Sulfo Group: The negatively charged sulfonate group significantly enhances the water solubility of the molecule and the resulting conjugates, which is highly advantageous for biological applications.
-
DBCO Group: This strained alkyne is the reactive handle for copper-free click chemistry. It readily and specifically reacts with azide-functionalized molecules to form a stable triazole linkage without the need for a cytotoxic copper catalyst.
-
PEG3 Spacer: The triethylene glycol spacer arm provides spatial separation between the conjugated molecules, which can help to preserve their biological activity. The hydrophilic nature of the PEG chain also contributes to the overall water solubility of the conjugate.
-
Carboxylic Acid: The terminal carboxylic acid provides a versatile functional group for conjugation to primary amines. This reaction is typically mediated by carbodiimide chemistry (e.g., using EDC) to form a stable amide bond.
Experimental Protocols: General Methodologies
While specific protocols are application-dependent, the following outlines the general experimental workflows for utilizing this compound.
Amine Conjugation via Carboxylic Acid
This protocol describes the conjugation of this compound to a primary amine-containing biomolecule (e.g., a protein or antibody).
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF). Also, prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES or PBS).
-
Activation: Mix the this compound with EDC and NHS in the reaction buffer to activate the carboxylic acid, forming an NHS ester.
-
Conjugation: Add the activated crosslinker to the amine-containing biomolecule in a suitable buffer (typically pH 7.2-8.0).
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
Purification: Remove excess, unreacted crosslinker using size-exclusion chromatography, dialysis, or tangential flow filtration.
Copper-Free Click Chemistry with Azide-Modified Molecules
This protocol details the conjugation of the DBCO-labeled biomolecule to an azide-containing molecule.
-
Reagent Preparation: Dissolve the DBCO-labeled biomolecule and the azide-containing molecule in a compatible aqueous buffer (e.g., PBS).
-
Reaction: Mix the two components. The reaction proceeds spontaneously without the need for a catalyst.
-
Incubation: Allow the reaction to proceed to completion. Reaction times can vary depending on the concentration and reactivity of the substrates.
-
Purification: Purify the final bioconjugate to remove any unreacted starting materials using appropriate chromatographic techniques.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The crosslinker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.
-
Targeted Drug Delivery: It is instrumental in developing systems that deliver therapeutic agents specifically to the site of action, minimizing off-target effects.
-
Biomolecule Labeling and Imaging: The DBCO group allows for the specific attachment of imaging agents (e.g., fluorescent dyes) to biomolecules for in vivo and in vitro imaging applications.
-
Surface Modification: The compound can be used to modify the surfaces of medical devices or nanoparticles to enhance biocompatibility and introduce specific functionalities.
References
The Pivotal Role of the PEG3 Spacer in Protein Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting molecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates. This technical guide provides an in-depth exploration of the role of the short, discrete PEG3 spacer in protein labeling applications. Comprising three ethylene glycol units, the PEG3 spacer offers a unique balance of hydrophilicity, flexibility, and defined length, making it a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. This document will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological
The Aqueous Advantage: A Technical Guide to Sulfonated DBCO Reagents for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the creation of sophisticated tools for diagnostics, imaging, and therapeutics. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful method for these conjugations due to its bioorthogonality and ability to proceed without the need for cytotoxic copper catalysts.[1][2][3] At the heart of this reaction is the dibenzocyclooctyne (DBCO) group, which reacts specifically and efficiently with azides.[4][5] However, the inherent hydrophobicity of the parent DBCO molecule can present challenges in purely aqueous environments, which are often required to maintain the native structure and function of biomolecules. To address this limitation, sulfonated DBCO (sDBCO) reagents have been developed, offering significant advantages for bioconjugation in aqueous buffers.
This technical guide provides an in-depth overview of the core advantages of using sulfonated DBCO reagents, complete with comparative data, detailed experimental protocols, and workflow visualizations to facilitate their successful implementation in your research.
Core Advantages of Sulfonated DBCO Reagents
The primary advantage of sulfonated DBCO reagents lies in their enhanced hydrophilicity. The introduction of one or more sulfonate (-SO3-) groups dramatically increases the water solubility of the DBCO moiety. This fundamental property translates into several practical benefits for researchers working with sensitive biological samples.
| Feature | Standard DBCO Reagents | Sulfonated DBCO (sDBCO) Reagents | Significance in Aqueous Buffers |
| Solubility | Low aqueous solubility; often require co-solvents like DMSO or DMF. | High water solubility; reactions can be performed in 100% aqueous buffers. | Eliminates the need for organic co-solvents that can denature or precipitate proteins and other biomolecules. This is crucial for maintaining the biological activity of the conjugate. |
| Reaction Efficiency | Potential for reduced reaction rates or incomplete reactions in aqueous media due to poor solubility and aggregation. | Improved reaction kinetics and higher yields in aqueous buffers due to increased reagent accessibility and homogeneity. | Ensures more reliable and reproducible conjugations, leading to higher quality final products. |
| Biocompatibility | The need for organic solvents can introduce cytotoxicity, limiting in vivo and live-cell applications. | Fully biocompatible reaction conditions in aqueous buffers, ideal for sensitive biological systems. | Enables a wider range of applications, including live-cell imaging, in vivo studies, and the development of biotherapeutics. |
| Ease of Use | May require careful optimization of solvent ratios to maintain both reagent and biomolecule solubility. | Simplified reaction setup and purification, as the reagents are readily soluble in common biological buffers. | Streamlines the experimental workflow, saving time and reducing the potential for experimental error. |
Experimental Workflow: Bioconjugation using sDBCO
The following diagram illustrates a typical experimental workflow for the conjugation of a protein to an azide-modified molecule using a sulfonated DBCO-NHS ester.
Detailed Experimental Protocol: Protein Labeling with Sulfo-DBCO-NHS Ester
This protocol provides a general guideline for the conjugation of a primary amine-containing protein with an azide-modified molecule using a sulfonated DBCO-NHS ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
Sulfo-DBCO-NHS Ester
-
Azide-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the NHS ester.
-
-
sDBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the Sulfo-DBCO-NHS ester in the reaction buffer to a final concentration of 10 mM.
-
Due to the high water solubility of the sulfonated reagent, the use of organic co-solvents is typically not necessary.
-
-
Labeling Reaction (Amine Modification):
-
Add a 10-20 fold molar excess of the dissolved Sulfo-DBCO-NHS ester to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
-
Quenching of Unreacted NHS Ester (Optional but Recommended):
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-DBCO-NHS ester.
-
-
Removal of Excess sDBCO Reagent:
-
Purify the DBCO-labeled protein from the excess, unreacted sDBCO reagent and quench products. This is typically achieved using a desalting column, size-exclusion chromatography (SEC), or dialysis against the reaction buffer.
-
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
-
To the purified DBCO-labeled protein, add the azide-modified molecule. A 1.5 to 3-fold molar excess of the azide-containing molecule over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. Reaction times may vary depending on the specific reactants and their concentrations.
-
-
Final Purification:
-
Purify the final protein conjugate from any unreacted azide-modified molecule and other reaction components using an appropriate method such as SEC or affinity chromatography.
-
-
Characterization:
-
Characterize the final conjugate to determine the degree of labeling and confirm successful conjugation. Common analytical techniques include UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
-
Signaling Pathway and Logical Relationship Visualization
The following diagram illustrates the logical relationship in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, which is the core chemical principle behind the utility of DBCO reagents.
Conclusion
Sulfonated DBCO reagents represent a significant advancement in the field of bioconjugation. By overcoming the solubility limitations of traditional DBCO reagents, they enable robust and efficient labeling of biomolecules in fully aqueous environments. This not only simplifies experimental protocols but also enhances the biocompatibility of the conjugation process, opening up new possibilities for the development of sophisticated bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The adoption of sulfonated DBCO reagents can lead to more reliable and reproducible results, ultimately accelerating the pace of innovation in the life sciences.
References
A Technical Guide to the Storage, Handling, and Shelf-Life of DBCO Compounds
For Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctyne (DBCO) reagents are instrumental in the field of bioconjugation, enabling copper-free click chemistry reactions that are both highly efficient and biocompatible. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and azide-functionalized molecules proceeds rapidly under mild, aqueous conditions, making it an ideal tool for labeling and modifying sensitive biomolecules in complex biological systems.[1][2] However, to ensure the success and reproducibility of experiments utilizing these powerful reagents, a thorough understanding of their proper storage, handling, and stability is paramount. This guide provides an in-depth overview of the critical factors influencing the shelf-life of DBCO compounds and offers detailed protocols for their use.
Core Principles of DBCO Stability
The reactivity of the DBCO moiety, which is central to its utility in SPAAC reactions, also makes it susceptible to degradation if not stored and handled correctly. Several factors can impact the stability of DBCO compounds:
-
Moisture: DBCO compounds, particularly those functionalized with N-hydroxysuccinimide (NHS) esters, are highly sensitive to moisture.[3][4][5] The NHS ester can readily hydrolyze, rendering the compound inactive for labeling primary amines. It is crucial to minimize exposure to atmospheric moisture by allowing vials to equilibrate to room temperature before opening and by using anhydrous solvents for reconstitution.
-
Light: Prolonged exposure to light should be avoided during storage and handling of DBCO reagents.
-
pH: The stability of DBCO compounds can be pH-dependent. The methanethiosulfonate (MTS) group, for instance, is prone to hydrolysis at higher pH, while the DBCO group itself can undergo rearrangement and inactivation under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid). For reactions involving NHS esters, a pH range of 6-9 is generally favored for efficient conjugation to primary amines.
-
Oxidation: Reconstituted DBCO reagents may be susceptible to oxidation, which can lead to a loss of reactivity over time. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
Reducing Agents: Some DBCO compounds have shown instability in the presence of reducing agents like Tris(2-carboxyethyl)phosphine (TCEP). If reducing conditions are necessary, alternative reagents or careful selection of the DBCO derivative is recommended.
Storage Conditions and Shelf-Life
Proper storage is critical to maximizing the shelf-life of DBCO compounds. The following tables summarize the recommended storage conditions for both solid (pure) DBCO compounds and their solutions.
Table 1: Recommended Storage of Solid DBCO Compounds
| Compound Type | Storage Temperature | Duration | Key Considerations |
| General DBCO Reagents | -20°C | Up to 3 years | Store in a tightly sealed container in a dry, well-ventilated place. Protect from light and moisture. |
| DBCO-NHS Esters | -20°C | 12 months | Desiccate and protect from light. Avoid prolonged exposure to light. |
| DBCO-PEG4-NHS Ester | -20°C | 3 years | Store at low temperature. |
Table 2: Recommended Storage of DBCO Compound Solutions
| Solvent | Storage Temperature | Duration | Key Considerations |
| Anhydrous DMSO or DMF | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed and away from moisture and light. |
| Anhydrous DMSO or DMF | -80°C | 6 months to 1 year | Recommended for long-term stability. |
Note: It is always recommended to consult the manufacturer's specific guidelines for the particular DBCO compound being used.
Experimental Protocols
Adherence to proper experimental protocols is essential for successful bioconjugation using DBCO reagents.
General Workflow for Handling DBCO Compounds
The following diagram illustrates a general workflow for the safe and effective handling of DBCO compounds from receipt to use.
Caption: General workflow for handling DBCO compounds.
Protocol for Labeling Proteins with DBCO-NHS Ester
This protocol provides a general procedure for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
-
Reagent Preparation:
-
Allow the vial of DBCO-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in an anhydrous solvent such as DMSO or DMF immediately before use.
-
-
Protein Preparation:
-
Prepare the protein solution (e.g., 1-10 mg/mL) in an amine-free and azide-free buffer, such as PBS, at a pH of approximately 7.4.
-
-
Labeling Reaction:
-
Add the DBCO-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used. The final concentration of the organic solvent should generally be kept below 20%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a solution of 1 M Tris or glycine to a final concentration of 50-100 mM and incubating for 5-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted DBCO-NHS ester using a desalting column, spin filtration, or dialysis.
-
Protocol for DBCO-Azide Click Reaction
This protocol outlines the copper-free click reaction between a DBCO-labeled biomolecule and an azide-functionalized partner.
-
Prepare Reactants:
-
Prepare the azide-containing sample in a compatible reaction buffer.
-
Ensure the DBCO-labeled molecule is in an azide-free buffer.
-
-
Click Reaction:
-
Mix the DBCO-functionalized molecule with the azide-functionalized molecule. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 2-12 hours. Reaction times can be longer for larger molecules.
-
-
Purification (Optional):
-
The resulting conjugate can be purified if necessary using methods such as size-exclusion chromatography or dialysis to remove any unreacted components.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical signaling pathway investigation using DBCO-based labeling and a detailed experimental workflow for antibody-oligonucleotide conjugation.
Caption: Workflow for studying glycosylation in a signaling pathway.
Caption: Detailed workflow for antibody-oligonucleotide conjugation.
Conclusion
The stability and reactivity of DBCO compounds are central to their successful application in copper-free click chemistry. By adhering to the storage, handling, and experimental guidelines outlined in this technical guide, researchers can ensure the integrity of their reagents, leading to more reliable and reproducible results in their bioconjugation experiments. Careful attention to factors such as moisture, light, and pH, combined with the use of appropriate protocols, will enable the full potential of DBCO chemistry to be realized in a wide range of scientific applications.
References
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of oncology is being reshaped by the precision of antibody-drug conjugates (ADCs). These complex biotherapeutics, which marry the targeting specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs, rely critically on the linker that bridges these two components. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a pivotal tool for optimizing ADC performance. This in-depth technical guide explores the core hydrophilic properties of PEG linkers and their profound impact on the efficacy, safety, and developability of ADCs.
The Challenge of Hydrophobicity in ADCs
Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This characteristic presents significant challenges during ADC development, often leading to:
-
Aggregation: Hydrophobic interactions between drug-linker moieties can cause ADCs to aggregate, compromising their stability, solubility, and potentially inducing an immunogenic response.[1][2]
-
Rapid Clearance: Aggregated or overly hydrophobic ADCs are often rapidly cleared from circulation by the reticuloendothelial system, reducing their plasma half-life and limiting the amount of drug that reaches the tumor.[1][2][3]
-
Limited Drug-to-Antibody Ratio (DAR): The propensity for aggregation often restricts the number of drug molecules that can be conjugated to an antibody, typically to a DAR of 3-4, which can limit the therapeutic potency of the ADC.
PEG Linkers: A Hydrophilic Shield
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that can be incorporated into ADC linkers to counteract the challenges posed by hydrophobic payloads. The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the drug-linker moiety. This "stealth" effect provides several key advantages:
-
Enhanced Solubility and Stability: By masking the hydrophobicity of the payload, PEG linkers significantly increase the overall water solubility of the ADC, preventing aggregation and improving its stability in circulation.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG reduces non-specific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance. This allows for greater accumulation of the ADC at the tumor site.
-
Higher Drug-to-Antibody Ratio (DAR): By mitigating aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.
Quantitative Impact of PEG Linker Properties
The length and architecture of the PEG linker are critical parameters that can be fine-tuned to optimize ADC performance. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker configurations on key ADC attributes.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents
| PEG Linker Length | ADC Platform | Plasma Half-life (t1/2) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | 19.6 min | - | |
| PEG4K | ZHER2-PEG4K-MMAE | 49 min (2.5-fold increase) | - | |
| PEG10K | ZHER2-PEG10K-MMAE | 219.5 min (11.2-fold increase) | - | |
| PEG8 | anti-Trop2-mPEG8-MMAE | - | Minimized | |
| PEG12 | anti-Trop2-mPEG12-MMAE | - | Slower than PEG8 | |
| PEG24 | anti-Trop2-mPEG24-MMAE | Significantly prolonged | Slower than PEG12 |
Table 2: Influence of PEG Linker on ADC Hydrophilicity and Aggregation
| PEG Linker Configuration | ADC Platform | HIC Retention Time (min) | Aggregation (% HMW Species) | Reference |
| Non-PEGylated | Trastuzumab-MMAE | Longer | Higher | |
| Short PEG (e.g., PEG4) | Trastuzumab-MMAE | Intermediate | Intermediate | |
| Long PEG (e.g., PEG12, PEG24) | Trastuzumab-MMAE | Shorter | Lower | |
| Linear PEG24 | Trastuzumab-DM1 | - | Higher at high DAR | |
| Pendant (Branched) 2 x PEG12 | Trastuzumab-DM1 | - | Lower at high DAR |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | ADC Platform | Tumor Model | Dose | Tumor Growth Inhibition | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 Gastric Cancer Xenograft | 1.5 mg/kg | Less effective | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 Gastric Cancer Xenograft | 1.5 mg/kg | Most effective | |
| PEG6 | C16-PEG6-C2-MMAD | BxPC3 Pancreatic Cancer Xenograft | 10 mg/kg | Significant | |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Pancreatic Cancer Xenograft | 3 mg/kg | Significant |
Experimental Protocols for ADC Characterization
The following are detailed methodologies for key experiments used to characterize the hydrophilic properties and stability of ADCs with PEG linkers.
Hydrophobic Interaction Chromatography (HIC) for Hydrophilicity Assessment
HIC separates molecules based on their hydrophobicity. For ADCs, a shorter retention time generally indicates a more hydrophilic conjugate.
Protocol:
-
Column: Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, optionally containing an organic modifier like isopropanol.
-
Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Compare the retention times of different ADC constructs. Shorter retention times correlate with increased hydrophilicity.
Size Exclusion Chromatography (SEC) for Aggregation Analysis
SEC separates molecules based on their size. This method is used to quantify the percentage of high molecular weight species (aggregates) versus the monomeric form of the ADC.
Protocol:
-
Column: Use an SEC column (e.g., Agilent AdvanceBio SEC 300Å).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, an organic modifier may be added to the mobile phase to reduce non-specific interactions.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer and high molecular weight species (aggregates). Calculate the percentage of aggregates.
Site-Specific PEGylation of Antibodies
Site-specific conjugation methods are employed to produce homogeneous ADCs with a defined DAR and predictable properties.
Protocol for Thiol-Specific PEGylation:
-
Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Linker-Payload Activation: The PEG linker-payload moiety should have a thiol-reactive group, such as a maleimide.
-
Conjugation: React the reduced antibody with an excess of the maleimide-activated PEG linker-payload in a suitable buffer (e.g., PBS with EDTA) at a controlled temperature and pH.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine.
-
Purification: Purify the resulting ADC using techniques such as protein A chromatography, size exclusion chromatography, or hydrophobic interaction chromatography to remove unconjugated antibody, excess linker-payload, and aggregates.
Visualizing the Impact of PEG Linkers
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in ADC development.
References
An In-depth Technical Guide to the Reaction Kinetics of DBCO-Azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal "click" chemistry, has emerged as an indispensable tool for researchers, scientists, and drug development professionals. At the heart of this powerful technology lies the reaction between a dibenzocyclooctyne (DBCO) moiety and an azide functional group. This copper-free cycloaddition reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the precise and stable conjugation of biomolecules in complex biological systems.[1][2][3] Understanding the reaction kinetics of this process is paramount for optimizing experimental designs, predicting reaction times, and ultimately ensuring the successful development of novel therapeutics and diagnostic agents.
This technical guide provides a comprehensive overview of the core principles governing DBCO-azide reaction kinetics, presents quantitative kinetic data in a clear and comparative format, and offers detailed experimental protocols for the accurate determination of reaction rates.
Core Principles of DBCO-Azide Reaction Kinetics
The rapid kinetics of the DBCO-azide reaction are primarily driven by the significant ring strain inherent in the cyclooctyne ring of the DBCO molecule. This strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed swiftly at or near room temperature without the need for a cytotoxic copper(I) catalyst. The reaction is bioorthogonal, meaning DBCO and azide groups are chemically inert to most functional groups found within biological systems, ensuring highly specific conjugation and minimizing off-target reactions. The product of this reaction is a stable triazole linkage.
The reaction follows second-order kinetics, where the rate is dependent on the concentration of both the DBCO and azide reactants. This relationship is described by the following equation:
Rate = k[DBCO][Azide]
where 'k' is the second-order rate constant, a critical parameter for quantifying the reaction's efficiency.
Quantitative Kinetic Data
The second-order rate constant (k) is a key metric for comparing the reactivity of different DBCO and azide derivatives and for predicting the time required for a conjugation reaction to reach completion. The following tables summarize reported rate constants for the reaction of DBCO derivatives with various azides under different experimental conditions.
| DBCO Derivative | Azide Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| DBCO | Benzyl Azide | ~0.1 - 1.0 | Room Temperature |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| PEG-DBCO | Peptide with azidoamino acid | 0.34 | HBS buffer (pH 7.4), 25°C |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7), 25°C & 37°C |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7), 25°C & 37°C |
| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 | Various buffers (pH 5-10), 25°C & 37°C |
| DBCO-PEG5-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | Enhanced by 31 ± 16% vs. non-PEGylated | Various buffers (pH 5-10), 25°C & 37°C |
Table 1: Second-Order Rate Constants for DBCO-Azide Reactions.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |
| DBCO (or ADIBO) | Benzyl Azide | ~0.3 - 1.0 | Not specified |
| DIBO | Benzyl Azide | ~0.17 | Not specified |
| BCN | Benzyl Azide | ~0.14 | Not specified |
| OCT | 8-Azidoadenosine | 0.11 | ACN-d₆/D₂O (3:1, v/v), 23 mM |
Table 2: Comparison of Second-Order Rate Constants for Different Cyclooctynes with Azides.
Factors Influencing Reaction Kinetics:
-
Structure of Reactants: The electronic and steric properties of both the DBCO and azide derivatives can significantly impact the reaction rate. For instance, the reaction with the aromatic phenyl azide is slower than with the aliphatic benzyl azide.
-
Solvent: The choice of solvent can influence the reaction kinetics. While the reaction is compatible with a range of aqueous buffers and organic co-solvents, buffer components can affect the rate. For example, reactions in HEPES buffer have been observed to be faster than in PBS. It is crucial to avoid buffers containing sodium azide, as it will react with the DBCO reagent.
-
Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates. However, for applications involving sensitive biomolecules, the reaction can be effectively carried out at lower temperatures (e.g., 4°C) over a longer period.
-
pH: The pH of the reaction medium can also affect the rate, with higher pH values generally leading to an increase in the reaction rate, though this can be buffer-dependent.
-
PEG Linkers: The inclusion of polyethylene glycol (PEG) linkers on the DBCO reagent can enhance reaction rates, likely by increasing hydrophilicity and accessibility of the reactive group.
Experimental Protocols
Accurate determination of reaction kinetics is essential for the development and optimization of bioconjugation strategies. The following sections provide detailed methodologies for key experiments used to study the kinetics of DBCO-azide reactions.
Protocol 1: Determination of Second-Order Rate Constant using ¹H NMR Spectroscopy
This protocol outlines the procedure for determining the second-order rate constant of a SPAAC reaction by monitoring the change in concentration of reactants over time using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the DBCO-alkyne, the azide, and the internal standard in the chosen deuterated solvent at known concentrations.
-
Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). To ensure pseudo-first-order kinetics, one reactant can be used in significant excess (typically 2-12 equivalents).
-
Data Acquisition:
-
Quickly acquire an initial ¹H NMR spectrum (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
In each spectrum, integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a pseudo-first-order reaction, plot the natural logarithm of the concentration of the limiting reactant versus time. The plot should be linear, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant in excess.
-
Protocol 2: Monitoring Reaction Progress using UV-Vis Spectroscopy
The DBCO group exhibits a characteristic UV absorbance at approximately 310 nm, which disappears as the cycloaddition reaction proceeds. This property allows for a convenient method to monitor the reaction progress in real-time.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Appropriate reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the DBCO-functionalized molecule in the reaction buffer at a known concentration.
-
Initial Absorbance Measurement: Record the initial UV-Vis spectrum of the DBCO solution, noting the absorbance at ~310 nm.
-
Reaction Initiation: Add a known concentration of the azide-functionalized molecule to the DBCO solution to initiate the reaction.
-
Time-course Monitoring: Record UV-Vis spectra at regular time intervals, monitoring the decrease in absorbance at ~310 nm.
-
Data Analysis: Plot the absorbance at ~310 nm versus time to visualize the reaction progress. For quantitative kinetic analysis, the concentration of DBCO at each time point can be calculated using the Beer-Lambert law, and this data can then be used to determine the rate constant as described in the NMR protocol.
Visualizations
Reaction Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of the SPAAC reaction and a general experimental workflow for bioconjugation.
Logical Relationships in Drug Development
The application of DBCO-azide chemistry in drug development follows a logical progression from initial conjugation to final therapeutic application.
Conclusion
A thorough understanding of the reaction kinetics of DBCO with azide functional groups is critical for the successful application of this powerful bioorthogonal chemistry in research and drug development. The high reaction rates, specificity, and biocompatibility of the SPAAC reaction make it an invaluable tool for creating well-defined bioconjugates. By carefully considering the factors that influence reaction kinetics and employing robust experimental protocols for their determination, researchers can optimize their conjugation strategies, leading to the development of innovative and effective therapeutics and diagnostics.
References
Methodological & Application
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Application Notes and Protocols for Researchers
Abstract
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This key advantage has propelled its widespread adoption for a multitude of applications, including live-cell imaging, biomolecule labeling, and the construction of targeted drug delivery systems.[3][4] These application notes provide a comprehensive overview of the SPAAC principle, quantitative data to guide experimental design, and detailed protocols for key applications.
Introduction to SPAAC
SPAAC is a [3+2] cycloaddition reaction between a cyclooctyne and an azide to form a stable triazole linkage.[3] The reaction's driving force is the significant ring strain of the cyclooctyne, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed readily at physiological temperatures and pH. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological functional groups and do not interfere with native cellular processes. This high degree of selectivity is paramount for its use in living systems.
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst mitigates the cytotoxicity associated with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for in vivo applications.
-
High Selectivity: Azides and cyclooctynes are highly selective reporters that do not typically engage in side reactions with biological molecules.
-
Favorable Kinetics: The reaction proceeds efficiently under physiological conditions, enabling the study of dynamic processes in real-time.
-
Stability: The resulting triazole linkage is highly stable.
Quantitative Data for Experimental Design
The efficiency of a SPAAC reaction is influenced by several factors, most notably the choice of cyclooctyne. The structure of the cyclooctyne directly impacts the reaction rate. The following tables summarize key quantitative data to aid in the selection of reagents and optimization of experimental conditions.
Table 1: Comparison of Commonly Used Cyclooctynes
This table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, a common benchmark azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO, DIBO | ~0.1 - 1.0 | High reactivity and stability, widely used. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.1 | Fast kinetics, often used for protein labeling. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Biocompatible, developed for live-cell imaging. |
| Biarylazacyclooctynone | BARAC | Extremely reactive | Used in sensitive biological environments and in vivo imaging. |
| Tetramethylthioheptyne | TMTH | High, but unstable | Represents a class of highly reactive but less stable cyclooctynes. |
| [9+1]Cycloparaphenylene | [9+1]CPP | 2.2 x 10⁻³ | Heightened reactivity over larger cycloparaphenylenes. |
| [11+1]Cycloparaphenylene | [11+1]CPP | 4.5 x 10⁻⁴ | |
| Fluor[11+1]Cycloparaphenylene | fluor[11+1]CPP | 4.7 x 10⁻³ | Approximately 10-fold increase in rate compared to [11+1]CPP. |
| m[9+1]Cycloparaphenylene | m[9+1]CPP | 9.6 x 10⁻³ | Increased local strain at the alkyne enhances reactivity. |
Table 2: Influence of Reaction Conditions on SPAAC Kinetics
This table highlights the impact of buffer, pH, and temperature on SPAAC reaction rates, using sulfo-DBCO-amine and model azides.
| Buffer (pH 7) | Rate Constant Range (M⁻¹s⁻¹) | Notes |
| PBS | 0.32–0.85 | Exhibited among the lowest rate constants. |
| HEPES | 0.55–1.22 | Exhibited the highest rate constants. |
| DMEM | 0.59–0.97 | Faster reaction rates than in RPMI. |
| RPMI | 0.27–0.77 |
Note: Higher pH values generally increased reaction rates, except in HEPES buffer. The presence of a PEG linker on a DBCO-modified antibody enhanced reaction rates by approximately 31%.
Experimental Protocols
This section provides detailed methodologies for key SPAAC applications.
Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours at 37°C and 5% CO₂ to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
If desired, incubate the cells with a nuclear counterstain (e.g., Hoechst 33342) according to the manufacturer's instructions.
-
-
Imaging:
-
Replace the medium with imaging medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope.
-
Protocol 2: Site-Specific Labeling of Cell Surface Proteins
This protocol outlines the site-specific labeling of a protein of interest (POI) on the cell surface using genetic code expansion to incorporate a non-canonical amino acid (ncAA) containing an azide or cyclooctyne.
Materials:
-
Mammalian cells
-
Plasmid encoding the POI with an Amber (TAG) stop codon at the desired labeling site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA (RS/tRNA) pair
-
Non-canonical amino acid (e.g., p-azidophenylalanine (AzF) or a cyclooctyne-containing amino acid)
-
DBCO- or azide-conjugated dye
-
Transfection reagent
-
Cell culture medium
-
PBS
Procedure:
-
Transfection and ncAA Incorporation:
-
Co-transfect the cells with the plasmid encoding the POI and the plasmid for the orthogonal RS/tRNA pair.
-
After 24 hours, replace the medium with fresh culture medium containing the ncAA (e.g., 1 mM AzF).
-
Incubate for another 24-48 hours to allow for expression and incorporation of the ncAA into the POI.
-
-
SPAAC Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the cyclooctyne-dye (e.g., 10 µM BCN-fluorophore if using an azide-ncAA) in culture medium for 5-10 minutes at 37°C.
-
-
Analysis:
-
Wash the cells three times with PBS.
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy to quantify and visualize the labeled protein.
-
Protocol 3: Pulse-Chase Assay for Measuring Protein Half-Life
This protocol describes a pulse-chase experiment to measure the half-life of a protein by metabolically labeling newly synthesized proteins with an azide-containing amino acid followed by SPAAC-mediated biotinylation and affinity purification.
Materials:
-
Cells expressing the protein of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing a high concentration of methionine)
-
Cell lysis buffer
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Antibody against the protein of interest
Procedure:
-
Pulse Labeling:
-
Wash the cells with PBS and incubate in methionine-free medium for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50 µM AHA and incubate for 4 hours to label newly synthesized proteins.
-
-
Chase:
-
Remove the AHA-containing medium, wash the cells with PBS, and add complete medium (containing a high concentration of methionine, e.g., 2 mM) to start the chase.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 8, 12 hours) during the chase.
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells at each time point.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
Quantify the band intensities to determine the protein's half-life.
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with SPAAC.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: General experimental workflow for SPAAC-based bioconjugation.
References
Application Notes and Protocols for Sulfo DBCO-PEG3-acid in Protein Crosslinking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo DBCO-PEG3-acid is a heterobifunctional crosslinking reagent designed for the covalent linkage of two biomolecules in a controlled, two-step process. This reagent features a carboxylic acid group for reaction with primary amines and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-containing molecules. The inclusion of a sulfonated polyethylene glycol (PEG) spacer enhances water solubility, making this crosslinker ideal for use in aqueous buffers commonly employed in biological research.[1]
The unique architecture of this compound allows for a sequential conjugation strategy.[2] First, the carboxylic acid is activated to react with primary amines (e.g., lysine residues) on a "bait" protein. Following this initial conjugation, the now DBCO-functionalized protein can be introduced to an azide-containing "prey" protein, leading to a stable triazole linkage through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[3] This copper-free click chemistry is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological mixtures without interfering with native cellular processes.[4]
These application notes provide detailed protocols for the use of this compound in protein crosslinking studies, along with representative data and visualizations to guide experimental design and data interpretation.
Data Presentation
Table 1: Key Characteristics of this compound
| Property | Value | Reference |
| Molecular Weight | 659.7 g/mol | [1] |
| Spacer Arm Length | Not specified | |
| Reactive Group 1 | Carboxylic Acid (-COOH) | |
| Reactive Group 2 | Dibenzocyclooctyne (DBCO) | |
| Solubility | Water-soluble | |
| Storage | -20°C |
Table 2: Representative Quantitative Parameters for Two-Step Protein Crosslinking
| Parameter | Typical Range/Value | Notes |
| EDC/NHS Activation & Amine Coupling | ||
| Molar excess of EDC to Protein #1 | 10-fold | Can be optimized for specific proteins. |
| Molar excess of Sulfo-NHS to Protein #1 | 25-fold | Higher excess of NHS can improve efficiency. |
| Reaction Time | 15 minutes | At room temperature. |
| Quenching Reagent | 2-Mercaptoethanol | To inactivate unreacted EDC. |
| DBCO-Azide Click Chemistry | ||
| Molar excess of DBCO-Protein #1 to Azide-Protein #2 | 1.5 to 3-fold | Can be optimized based on protein concentrations. |
| Reaction Time | 2-12 hours | Can be performed at 4°C or room temperature. |
| Estimated Crosslinking Yield | Approaching 30% | Highly dependent on the specific proteins and reaction conditions. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Crosslinking using this compound
This protocol outlines the general procedure for crosslinking two proteins using this compound. It involves the initial activation of the crosslinker and conjugation to the first protein, followed by the click chemistry reaction with the second, azide-modified protein.
Materials:
-
Protein #1 (containing primary amines)
-
Protein #2 (azide-modified)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution 1: 2-Mercaptoethanol
-
Quenching Solution 2: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Activation of this compound and Conjugation to Protein #1
-
Prepare Protein #1: Dissolve Protein #1 in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare EDC/Sulfo-NHS: Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Conjugation Buffer.
-
Activation Reaction:
-
Add EDC to the Protein #1 solution to a final 10-fold molar excess.
-
Immediately add Sulfo-NHS to the solution to a final 25-fold molar excess.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Quench EDC: Add 2-Mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. Incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the DBCO-labeled Protein #1 using a desalting column equilibrated with Reaction Buffer to remove excess crosslinker and quenching reagents.
Step 2: Crosslinking of DBCO-Protein #1 to Azide-Protein #2
-
Prepare Azide-Protein #2: Dissolve the azide-modified Protein #2 in the Reaction Buffer.
-
Click Reaction:
-
Add the purified DBCO-Protein #1 to the Azide-Protein #2 solution. A 1.5 to 3-fold molar excess of the DBCO-protein is recommended.
-
Incubate the reaction for 2-12 hours at 4°C or room temperature. The reaction can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.
-
-
Quench the Reaction (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule if necessary.
-
Analysis: The crosslinked protein complex can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry to confirm the conjugation and identify the crosslinked sites.
Mandatory Visualization
Caption: Experimental workflow for two-step protein crosslinking.
Caption: Kinase-substrate interaction mapping workflow.
References
Revolutionizing Bioconjugation: A Guide to Biotinylation with Copper-Free Click Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of copper-free click chemistry has transformed the landscape of bioconjugation, offering a powerful toolkit for selectively and efficiently labeling biomolecules in complex biological systems. By eliminating the cytotoxic copper catalyst traditionally used in click chemistry, these bioorthogonal reactions have opened new avenues for in vivo imaging, proteomics, and drug delivery. This document provides a detailed overview of biotinylation strategies employing copper-free click chemistry, complete with quantitative data, experimental protocols, and visual workflows to guide researchers in harnessing these innovative techniques.
Introduction to Copper-Free Click Chemistry for Biotinylation
Copper-free click chemistry encompasses a suite of bioorthogonal reactions that proceed with high efficiency and specificity without the need for a metal catalyst. These reactions are ideal for biotinylating sensitive biological molecules as they occur under physiological conditions, minimizing perturbation to the system under study. The most prominent strategies for copper-free biotinylation include:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the cycloaddition of a strained cyclooctyne with an azide. The inherent ring strain of the cyclooctyne drives the reaction forward, forming a stable triazole linkage. Common cyclooctynes used for biotinylation include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[1][2]
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): SPANC utilizes the reaction between a strained alkyne and a nitrone to form a stable isoxazoline conjugate. This method offers an alternative to azide-based chemistry.
-
Tetrazine Ligation: This exceptionally fast reaction occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (TCO), via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[3][4] The rapid kinetics of this ligation make it particularly suitable for applications where speed is critical.[3]
Quantitative Comparison of Reaction Kinetics
The choice of a copper-free click chemistry strategy often depends on the required reaction speed for a specific application. Tetrazine ligation generally exhibits the fastest kinetics, followed by SPAAC and SPANC. The table below summarizes the second-order rate constants for these reactions, providing a quantitative basis for comparison.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| Tetrazine Ligation | Tetrazine + trans-cyclooctene (TCO) | ~1 - 2000 | |
| Tetrazine + s-TCO (strained TCO) | 330 - 17248 | ||
| SPAAC | Cyclooctyne (OCT) + Azide | ~0.0012 | |
| Difluorinated Cyclooctyne (DIFO) + Azide | Significantly faster than OCT | ||
| Bicyclo[6.1.0]nonyne (BCN) + Azide | ~1245 | ||
| SPANC | Cyclooctyne + Nitrone | ~0.01 |
Experimental Protocols
This section provides detailed protocols for biotinylating various biomolecules using copper-free click chemistry.
Cell Surface Protein Biotinylation using DBCO-Biotin (SPAAC)
This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express azide-functionalized glycans.
Materials:
-
Cells cultured with an azide-modified sugar (e.g., Ac₄ManNAz)
-
DBCO-Biotin (e.g., Biotin-PEG4-DBCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Protease inhibitors
Protocol:
-
Cell Preparation: Culture cells in the presence of an azide-modified sugar for 2-3 days to allow for metabolic incorporation into cell surface glycans.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any unreacted sugar.
-
Biotinylation Reaction: Incubate the cells with a solution of DBCO-Biotin (typically 25-100 µM in PBS) for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess DBCO-Biotin.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer supplemented with protease inhibitors.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.
Protein Biotinylation using Tetrazine-TCO Ligation
This protocol outlines the biotinylation of a purified protein that has been chemically modified to contain a TCO group.
Materials:
-
TCO-modified protein (e.g., via reaction with a TCO-NHS ester)
-
Biotin-Tetrazine (e.g., Biotin-PEG4-Tetrazine)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
Protocol:
-
Reagent Preparation: Dissolve the TCO-modified protein in the reaction buffer to a concentration of 1-5 mg/mL. Prepare a stock solution of Biotin-Tetrazine in an organic solvent like DMSO (e.g., 10 mM).
-
Ligation Reaction: Add a 5- to 20-fold molar excess of the Biotin-Tetrazine stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Remove excess, unreacted Biotin-Tetrazine by size-exclusion chromatography.
-
Confirmation: Confirm successful biotinylation using methods such as a HABA/avidin assay, SDS-PAGE with streptavidin-HRP blot, or mass spectrometry.
Nucleic Acid Biotinylation using Copper-Free Click Chemistry
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-biotin conjugate. A similar protocol can be followed for azide-modified oligonucleotides and alkyne-biotin.
Materials:
-
Alkyne-modified oligonucleotide
-
Biotin-Azide (e.g., Biotin-PEG3-Azide)
-
Nuclease-free water
-
DMSO
Protocol:
-
Reagent Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM). Prepare a stock solution of Biotin-Azide in DMSO (e.g., 10 mM).
-
Click Reaction: In a microcentrifuge tube, combine the alkyne-modified oligonucleotide and a 1.5 to 5-fold molar excess of the Biotin-Azide solution. Ensure the final DMSO concentration does not exceed 10% to avoid precipitation of the oligonucleotide.
-
Incubation: Incubate the reaction mixture at 37°C for 4-16 hours.
-
Purification: Purify the biotinylated oligonucleotide from excess Biotin-Azide using ethanol precipitation or a suitable purification column.
-
Quantification: Determine the concentration of the purified biotinylated oligonucleotide using UV-Vis spectrophotometry.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with Sulfo DBCO-PEG3-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of peptides in complex biological systems, providing invaluable insights into their localization, trafficking, and interactions. This document provides detailed application notes and protocols for a highly efficient and versatile two-step method for fluorescently labeling peptides. This method utilizes the hydrophilic Sulfo DBCO-PEG3-acid linker in conjunction with Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry."
The described methodology involves the initial activation of the carboxylic acid group on this compound and its subsequent conjugation to a primary amine on the target peptide (e.g., the N-terminus or a lysine side chain). The now DBCO-functionalized peptide is then reacted with a fluorescently-tagged azide molecule via the bioorthogonal SPAAC reaction. This copper-free click chemistry approach is highly specific and proceeds efficiently under mild, biocompatible conditions, making it ideal for working with sensitive biological molecules.[1][2] The inclusion of a sulfonated polyethylene glycol (PEG) linker enhances the water solubility of the labeled peptide, which can help to prevent aggregation.[3]
Principle of the Method
The labeling strategy is a two-step process:
-
Amine Coupling: The carboxylic acid of this compound is first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This activated intermediate readily reacts with primary amines on the peptide to form a stable amide bond.[4]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group, now attached to the peptide, undergoes a highly specific and rapid cycloaddition reaction with an azide-modified fluorescent dye.[5] This reaction is driven by the ring strain of the DBCO group and does not require a cytotoxic copper catalyst, making it suitable for biological applications.
Data Presentation
Table 1: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | pH | Storage |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl | 6.0 | 4°C |
| Coupling Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS) | 7.2-7.5 | Room Temp. |
| Quenching Solution | 1 M Tris-HCl | 8.0 | Room Temp. |
| This compound Stock | 10 mg/mL in anhydrous DMSO | N/A | -20°C |
| EDC Stock | 10 mg/mL in Activation Buffer (prepare fresh) | N/A | N/A |
| Sulfo-NHS Stock | 10 mg/mL in Activation Buffer (prepare fresh) | N/A | N/A |
| Fluorescent Azide Stock | 1-10 mM in DMSO | N/A | -20°C (light sensitive) |
Table 2: Illustrative Labeling Efficiency and Yield
| Step | Parameter | Typical Value | Method of Quantification |
| Step 1: DBCO Labeling | Labeling Efficiency | > 90% | Mass Spectrometry |
| Yield after Purification | 70-85% | UV-Vis Spectroscopy | |
| Step 2: Fluorescent Tagging | Labeling Efficiency | > 95% | Fluorescence Spectroscopy, HPLC |
| Overall Yield | 60-80% | UV-Vis and Fluorescence Spectroscopy |
Note: The values presented are illustrative and can vary depending on the specific peptide sequence, purity, and reaction conditions.
Experimental Protocols
Protocol 1: Two-Step Fluorescent Labeling of an Amine-Containing Peptide
This protocol outlines the entire workflow from the activation of this compound to the final fluorescently labeled peptide.
Materials:
-
Amine-containing peptide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Solution (1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
Step 1: Activation of this compound and Conjugation to Peptide
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, dissolve the this compound in Activation Buffer to a final concentration of 1-5 mM.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Peptide Conjugation:
-
Dissolve the amine-containing peptide in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the peptide solution. A 5 to 20-fold molar excess of the activated linker to the peptide is recommended as a starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Remove the excess, unreacted this compound and other small molecules using a desalting column equilibrated with Coupling Buffer.
-
Confirm the successful conjugation and assess the purity of the DBCO-labeled peptide using mass spectrometry and RP-HPLC. The mass of the peptide should increase by the mass of the this compound minus the mass of water.
-
Step 2: SPAAC Reaction with a Fluorescent Azide
-
Reaction Setup:
-
To the purified DBCO-labeled peptide solution, add the fluorescent azide stock solution. A 1.5 to 3-fold molar excess of the fluorescent azide to the DBCO-labeled peptide is recommended.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to maintain peptide solubility and integrity.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature, protected from light. For lower concentrations or less reactive azides, the incubation can be extended to 24 hours at 4°C.
-
-
Purification of the Final Product:
-
Purify the fluorescently labeled peptide from unreacted fluorescent azide and other impurities using RP-HPLC. Monitor the elution profile using both UV-Vis (at a wavelength appropriate for the peptide and DBCO, e.g., 220 nm and 309 nm) and fluorescence detectors.
-
Collect the fluorescent fractions corresponding to the labeled peptide.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions for storage.
-
Visualizations
References
Application of Sulfo DBCO-PEG3-acid in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo DBCO-PEG3-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). This linker is engineered with three key components to facilitate a precise and efficient bioconjugation process:
-
Sulfo Group: A sulfonate group imparts high water solubility to the linker and the resulting conjugate, which is critical for preventing aggregation and improving the pharmacokinetic profile of the ADC.
-
PEG3 Spacer: A short polyethylene glycol (PEG) spacer further enhances hydrophilicity and provides spatial separation between the targeting moiety and the payload, which can help maintain the biological activity of both components.
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne moiety enables a highly efficient and specific copper-free "click chemistry" reaction with azide-functionalized molecules. This bioorthogonal reaction is ideal for biological systems as it does not require a cytotoxic copper catalyst.
-
Carboxylic Acid Group: This terminal functional group allows for the covalent attachment of the linker to primary amines, such as the lysine residues on the surface of antibodies, through the formation of a stable amide bond. This reaction is typically mediated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS).
The strategic combination of these features makes this compound an invaluable tool for creating homogenous and stable ADCs with a controlled drug-to-antibody ratio (DAR), leading to an improved therapeutic index.
Application Notes
This compound is primarily utilized in a two-step conjugation strategy for the development of ADCs. The first step involves the conjugation of the linker to a targeting antibody. The second step is the attachment of an azide-modified cytotoxic drug to the antibody-linker construct via copper-free click chemistry.
Key Advantages in Targeted Drug Delivery
-
Enhanced Solubility and Stability: The sulfo and PEG components of the linker significantly improve the solubility of the final ADC, reducing the risk of aggregation, which is a common issue with hydrophobic drug payloads.[1][2] This enhanced stability contributes to a more favorable pharmacokinetic profile.[1][3][4]
-
Controlled Drug-to-Antibody Ratio (DAR): The two-step conjugation process allows for better control over the number of drug molecules attached to each antibody, leading to a more homogeneous ADC product. The DAR is a critical quality attribute that influences the efficacy and safety of an ADC.
-
Bioorthogonal Conjugation: The DBCO-azide click chemistry reaction is bioorthogonal, meaning it does not interfere with biological processes, making it suitable for conjugations in complex biological mixtures and even in vivo applications.
-
Improved Therapeutic Window: By enabling the creation of stable and well-defined ADCs, this compound can contribute to a wider therapeutic window, maximizing the anti-tumor efficacy while minimizing off-target toxicity.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving ADCs constructed with PEG linkers, demonstrating the impact on key performance parameters.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Targeting Antibody | Linker Type | Drug Payload | Molar Ratio (Linker:Ab) | Achieved DAR | Conjugation Efficiency | Reference |
| Trastuzumab | DBCO-PEG-VCit | MMAF | 20:1 | 3.9 | ~98% | |
| Anti-HER2 mAb | Lx (PtII linker) | PNU-159682 | N/A | ~2.5 | 76% (with NaI) | |
| Generic mAb | SMCC | MMAE | 6:1 | ~4.0 | Complete | |
| Affibody ZHER2:2891 | PEG4K-MMAE | MMAE | N/A | ~1.0 | N/A |
Table 2: In Vitro Cytotoxicity of ADCs in Cancer Cell Lines
| ADC | Cell Line | Target | IC50 (ng/mL) | Reference |
| Trastuzumab-Thailanstatin (DAR 3.5) | MDA-MB-361-DYT2 | HER2 (moderate) | ~77 | |
| Trastuzumab-Thailanstatin (DAR >3.5) | N87, BT474 | HER2 (high) | 13 - 43 | |
| 7300-LP3004 (Camptothecin ADC) | SHP-77 | DLL3 | 39.74 nM | |
| ZHER2-PEG10K-MMAE | NCI-N87 | HER2 | ~22.5-fold higher than non-PEGylated | |
| Conjugate 2 (MMAE) | U87MG | Integrin αVβ3 | ~10 nM |
Table 3: In Vivo Efficacy of ADCs in Mouse Xenograft Models
| ADC | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| EVCit ADC (3c) | HER2+ Breast Cancer | 3 mg/kg, single dose | Complete remission | |
| HP10KM (Affibody-MMAE) | NCI-N87 Gastric Cancer | 1.5 mg/kg, every 3 days x 4 | Significant tumor regression | |
| 7300-LP3004 (Camptothecin ADC) | SHP-77 Lung Cancer | 5 mg/kg | 106.09% | |
| Trastuzumab-MMAU | NCI-N87 Gastric Carcinoma | Single dose | Dose-dependent tumor regression |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the two-step EDC/Sulfo-NHS method for conjugating the carboxylic acid group of the linker to primary amines on an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification.
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Activation Buffer using an SEC column.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microcentrifuge tube, add a 20-30 fold molar excess of the this compound stock solution to the antibody solution.
-
Add EDC and Sulfo-NHS to the antibody-linker mixture to final concentrations of approximately 2 mM and 5 mM, respectively.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, perform a buffer exchange of the activated linker-antibody mixture into Coupling Buffer (PBS, pH 7.4) using an SEC column to remove excess EDC and Sulfo-NHS.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DBCO-functionalized antibody from excess linker and quenching reagents using an SEC column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the antibody conjugate, typically the first peak to elute.
-
Confirm the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Protocol 2: Copper-Free Click Chemistry of DBCO-Antibody with Azide-Drug
This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) to attach an azide-modified drug to the DBCO-functionalized antibody.
Materials:
-
DBCO-functionalized antibody (from Protocol 1) in PBS, pH 7.4
-
Azide-modified drug (e.g., Azide-PEG-MMAE)
-
Anhydrous DMSO or DMF
-
SEC or Hydrophobic Interaction Chromatography (HIC) column for purification.
Procedure:
-
Preparation of Azide-Drug:
-
Prepare a 10 mM stock solution of the azide-modified drug in anhydrous DMSO.
-
-
Click Reaction:
-
Add a 2-4 fold molar excess of the azide-drug stock solution to the DBCO-functionalized antibody. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by UV-Vis by observing the decrease in DBCO absorbance at ~310 nm.
-
-
Purification:
-
Purify the resulting Antibody-Drug Conjugate (ADC) from unreacted drug and other impurities using an SEC column equilibrated with PBS, pH 7.4.
-
Alternatively, for more hydrophobic drugs, HIC can be used for purification.
-
Protocol 3: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules per antibody (DAR) is a critical parameter. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
Materials:
-
Purified ADC
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
-
HIC Analysis:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs, or a distribution for lysine-linked ADCs).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area * Number of Drugs) / 100
-
Visualization of Workflows
Workflow for ADC Synthesis
Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).
Logical Relationship in the ADC Construct
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles with Poly(ethylene glycol) (PEG) linkers. PEGylation is a widely adopted strategy to improve the systemic circulation time, stability, and therapeutic efficacy of nanoparticles for various biomedical applications, including drug delivery, diagnostics, and bioimaging.
Introduction to Nanoparticle PEGylation
Poly(ethylene glycol) (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer. When conjugated to the surface of nanoparticles (a process known as PEGylation), it forms a hydrated layer that provides several key advantages:
-
"Stealth" Properties: The PEG layer sterically hinders the adsorption of opsonin proteins, which are responsible for marking foreign particles for clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This leads to a significant increase in the systemic circulation half-life of the nanoparticles.[1][2]
-
Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological fluids and under high ionic strength conditions, improving their colloidal stability.[2]
-
Improved Drug Delivery: By prolonging circulation time, PEGylated nanoparticles have a higher probability of reaching their target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[3]
-
Reduced Immunogenicity: PEGylation can mask the nanoparticle surface from recognition by the immune system, reducing the likelihood of an immune response.[2]
The effectiveness of PEGylation is influenced by several factors, including the molecular weight (MW) of the PEG linker, the grafting density on the nanoparticle surface, and the architecture of the PEG chains (linear vs. branched).
Common PEGylation Strategies
There are three primary methods for attaching PEG linkers to the surface of nanoparticles:
-
Physical Adsorption: This method relies on non-covalent interactions, such as electrostatic or hydrophobic forces, between the PEG linker and the nanoparticle surface. While simple, the attachment is reversible and may not be stable in vivo.
-
Covalent Grafting: This is the most common and stable method, involving the formation of a covalent bond between a reactive functional group on the PEG linker and a corresponding group on the nanoparticle surface. Common covalent strategies include:
-
Thiol-Maleimide or Thiol-Gold Chemistry: Thiol-terminated PEGs readily bind to the surface of gold nanoparticles or can react with maleimide groups on the nanoparticle.
-
Amine-Carboxyl Coupling (EDC/NHS Chemistry): This is a widely used method for nanoparticles with carboxyl or amine functional groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate carboxyl groups for reaction with primary amines.
-
Click Chemistry: This involves bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are highly efficient and specific.
-
-
Self-Assembly: Amphiphilic block copolymers containing a PEG block and a hydrophobic block can self-assemble in an aqueous solution to form PEGylated nanoparticles, such as micelles or polymersomes.
Quantitative Data Summary
The following tables summarize the impact of PEGylation on key nanoparticle properties.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | PEG Linker MW (kDa) | Change in Hydrodynamic Diameter (nm) | Change in Zeta Potential (mV) | Reference(s) |
| PLGA | 5 | Increase of ~20-50 nm | Shift from negative towards neutral | |
| PLGA | 10 | Increase of ~50-100 nm | Shift from negative towards neutral | |
| PLGA | 15 | Increase of ~100-150 nm | Shift from negative towards neutral | |
| Gold | 5 | Increase of ~10-30 nm | Shift from negative towards neutral | |
| Gold | 10 | Increase of ~20-50 nm | Shift from negative towards neutral | |
| Gold | 30 | Increase of ~50-100 nm | Shift from negative towards neutral | |
| Liposomes | 2 | Increase of ~10-20 nm | Shift from negative towards neutral | |
| Liposomes | 5 | Increase of ~20-40 nm | Shift from negative towards neutral |
Table 2: Effect of PEGylation on In Vivo Circulation Half-Life
| Nanoparticle Type | PEG Linker MW (kDa) | Circulation Half-Life (PEGylated) | Circulation Half-Life (Non-PEGylated) | Reference(s) |
| Liposomes | 2 | ~5-10 hours | < 1 hour | |
| Doxil® (Liposomal Doxorubicin) | 2 | ~36 hours | Not Applicable | |
| Polymeric Micelles | 5 | ~4.6 minutes | Very short | |
| Polymeric Micelles | 10 | ~7.5 minutes | Very short | |
| Polymeric Micelles | 20 | ~17.7 minutes | Very short | |
| Gold Nanoparticles | 5 | ~57 hours | Significantly shorter | |
| Proticles | Not Specified | ~0.23 %ID/g at 1h | ~0.06 %ID/g at 1h |
Table 3: Effect of PEGylation on Protein Adsorption and Cellular Uptake
| Nanoparticle Type | PEG Linker MW (kDa) | Reduction in Protein Adsorption | Change in Macrophage Uptake | Reference(s) |
| PLGA | 5 | Significant reduction (~80%) | Decreased | |
| PRINT Hydrogels | 5 | Significantly reduced | Decreased (4-14 times less) | |
| Gold | 5, 10, 30 | Weakened with increasing MW | Decreased | |
| PLGA | 15 | Not specified | Increased in 4T1 breast cancer cells |
Experimental Protocols
PEGylation of Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of amine-terminated PEG (NH2-PEG) to nanoparticles bearing carboxyl groups.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, polystyrene)
-
NH2-PEG (desired molecular weight)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Centrifugation tubes
-
Orbital shaker
Procedure:
-
Nanoparticle Suspension: Resuspend the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is 1:2:2 of carboxyl groups:EDC:NHS.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking.
-
-
Removal of Excess EDC/NHS: Centrifuge the activated nanoparticles (e.g., 14,000 x g for 20 minutes). Carefully remove the supernatant and resuspend the pellet in Coupling Buffer. Repeat this washing step twice.
-
PEGylation Reaction:
-
Dissolve the NH2-PEG in Coupling Buffer to a desired concentration (e.g., 10-fold molar excess relative to the nanoparticle carboxyl groups).
-
Add the NH2-PEG solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Quenching of Unreacted NHS-esters: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS) to remove excess PEG and quenching reagents.
PEGylation of Gold Nanoparticles with Thiol-Terminated PEG
This protocol describes the attachment of thiol-terminated PEG (SH-PEG) to the surface of gold nanoparticles (AuNPs) via the strong gold-thiol bond.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
Thiol-PEG (HS-PEG-X, where X is a terminal group like -OCH3, -COOH, or -NH2) of the desired molecular weight
-
Deionized (DI) water
-
Centrifugation tubes
Procedure:
-
Preparation of PEG Solution: Dissolve the SH-PEG in DI water to a concentration that will result in a large molar excess (e.g., >3 x 10^4 HS-PEGs per nanoparticle) when added to the AuNP solution.
-
PEGylation Reaction:
-
To the citrate-stabilized AuNP solution, add the SH-PEG solution.
-
Stir the mixture overnight at room temperature.
-
-
Purification:
-
Centrifuge the mixture to pellet the PEGylated AuNPs (e.g., 17,000 x g for 18 minutes).
-
Carefully remove the supernatant containing unbound PEG.
-
Resuspend the pellet in an equal volume of DI water.
-
Repeat the centrifugation and resuspension steps at least three to six times to ensure complete removal of unbound PEG.
-
Post-Insertion PEGylation of Liposomes
This method involves the transfer of PEG-lipid conjugates from micelles into a pre-formed liposome bilayer.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]) of the desired molecular weight
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bath sonicator
-
Water bath or incubator
Procedure:
-
Preparation of DSPE-PEG Micelles:
-
Prepare a thin film of DSPE-PEG by dissolving it in a suitable organic solvent (e.g., chloroform) and then evaporating the solvent under a stream of nitrogen or using a rotary evaporator.
-
Hydrate the lipid film with PBS (pH 7.4) to a concentration above the critical micelle concentration of the DSPE-PEG.
-
Sonicate the suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.
-
-
Post-Insertion:
-
Add the DSPE-PEG micelle solution to the pre-formed liposome suspension. The amount of DSPE-PEG to add typically ranges from 1 to 10 mol% of the total liposomal lipid.
-
Incubate the mixture at a temperature above the phase transition temperature (Tc) of the liposomal lipids (e.g., 60°C) for 30-60 minutes.
-
-
Purification: Remove the unincorporated DSPE-PEG micelles by size exclusion chromatography or dialysis.
Characterization of PEGylated Nanoparticles
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)
DLS measures the hydrodynamic diameter of the nanoparticles in suspension. An increase in hydrodynamic diameter after PEGylation confirms the presence of the PEG layer.
Protocol:
-
Dilute the nanoparticle suspension in a suitable filtered solvent (e.g., DI water or PBS) to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Perform the measurement, typically acquiring multiple runs for statistical accuracy.
-
Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoparticles. PEGylation typically results in a shift of the zeta potential towards neutrality due to the shielding of the surface charge by the PEG layer.
Protocol:
-
Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure sufficient particle mobility.
-
Filter the suspending medium before sample preparation.
-
Inject the sample into the zeta potential cell, ensuring there are no air bubbles.
-
Place the cell in the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles.
-
The zeta potential is calculated from the electrophoretic mobility using the Henry equation. Report the zeta potential along with the pH and conductivity of the sample.
Thermogravimetric Analysis (TGA) for Quantifying PEG Grafting Density
TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of PEG on inorganic nanoparticles that are stable at high temperatures.
Protocol:
-
Lyophilize or carefully dry a known amount of the PEGylated nanoparticle sample to remove all solvent.
-
Place a precise amount of the dried sample (typically 1-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) to a temperature where the PEG has completely degraded but the nanoparticle core remains (e.g., up to 600°C).
-
The weight loss corresponding to the degradation of PEG (typically between 200°C and 450°C) is used to calculate the weight percentage of PEG in the sample.
-
The PEG grafting density can then be calculated based on the weight percentage, the molecular weight of the PEG, and the surface area of the nanoparticles.
Visualizations
Experimental Workflow for Nanoparticle PEGylation and Characterization
Caption: Workflow for PEGylation and characterization.
Signaling Pathway Modulation by PEGylated Nanoparticles
PEGylated nanoparticles can be designed to deliver inhibitors of specific signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK signaling pathway.
PEGylated Nanoparticles and Inflammatory Response
PEGylated nanoparticles generally exhibit a low inflammatory profile. However, they can still interact with immune cells and modulate cytokine expression.
Caption: Modulation of macrophage cytokine response.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Live-Cell Imaging: A Detailed Guide to DBCO-Functionalized Probes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track dynamic cellular processes in real-time is paramount to advancing our understanding of biology and accelerating drug discovery. The advent of bioorthogonal chemistry has provided a powerful toolkit for selectively labeling and imaging biomolecules in their native environment without perturbing cellular functions. Among these, the strain-promoted alkyne-azide cycloaddition (SPAAC), often referred to as "copper-free click chemistry," has emerged as a particularly robust and versatile strategy for live-cell imaging. At the heart of this technique are dibenzocyclooctyne (DBCO)-functionalized probes, which react specifically and efficiently with azide-modified biomolecules.
This document provides detailed application notes and experimental protocols for the use of DBCO-functionalized probes in live-cell imaging. It is designed to guide researchers, scientists, and drug development professionals in the successful application of this technology for visualizing a wide array of cellular components and processes, from cell surface glycans to protein trafficking and receptor dynamics.
Principle of the Technology
The core of this imaging strategy lies in a two-step process. First, a biomolecule of interest is metabolically, enzymatically, or genetically engineered to incorporate an azide (-N₃) group. This is often achieved by introducing azide-modified metabolic precursors, such as unnatural sugars, amino acids, or nucleosides, which are integrated into cellular macromolecules through the cell's own biosynthetic pathways. The azide group is small, biocompatible, and bioorthogonal, meaning it does not react with naturally occurring functional groups within the cell.
In the second step, a DBCO-functionalized fluorescent probe is introduced to the live cells. The strained cyclooctyne ring of the DBCO moiety reacts specifically and spontaneously with the azide group via a [3+2] cycloaddition reaction, forming a stable triazole linkage. This reaction is highly efficient and proceeds readily under physiological conditions (room temperature, aqueous environment) without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2] The covalent attachment of the fluorescent probe to the azide-tagged biomolecule allows for its visualization using fluorescence microscopy.
Key Applications in Live-Cell Imaging
The versatility of DBCO-functionalized probes has enabled a wide range of applications in live-cell imaging, providing unprecedented insights into cellular dynamics.
-
Visualizing Cell Surface Glycosylation: Metabolic labeling with azide-containing sugars, such as N-azidoacetylmannosamine (Ac₄ManNAz), allows for the display of azide groups on cell surface glycans.[1][2][3] Subsequent labeling with a DBCO-fluorophore enables the real-time imaging of glycan trafficking, localization, and dynamic changes in glycosylation patterns, which are often associated with disease states like cancer.
-
Tracking Protein Dynamics: By incorporating azide-bearing unnatural amino acids into proteins, researchers can track protein synthesis, localization, and trafficking within live cells. This approach has been used to study the dynamics of newly synthesized proteins and to visualize protein-protein interactions.
-
Investigating Receptor Internalization: Labeling cell surface receptors with DBCO-functionalized ligands or antibodies allows for the real-time visualization of receptor-ligand binding and subsequent internalization processes. This is crucial for understanding signaling pathways and for the development of targeted therapies.
-
Imaging Nucleic Acids: The metabolic incorporation of azide-modified nucleosides enables the labeling and imaging of DNA and RNA in live cells, providing insights into processes like DNA replication and transcription.
Data Presentation: Quantitative Parameters for DBCO-Functionalized Probes
The selection of an appropriate DBCO-functionalized probe is critical for successful live-cell imaging. The following table summarizes key quantitative parameters for commonly used DBCO-conjugated fluorophores to aid in experimental design.
| Fluorophore Conjugate | Excitation Max (nm) | Emission Max (nm) | Recommended Concentration (µM) | Key Features & Considerations |
| DBCO-AF488 | 495 | 519 | 10 - 50 | Bright and photostable green fluorophore. Good for general applications. |
| DBCO-Cy3 | 555 | 570 | 5 - 30 | Bright orange fluorophore with good photostability. |
| DBCO-Cy5 | 650 | 670 | 10 - 50 | Far-red fluorophore, minimizes cellular autofluorescence. Ideal for in vivo imaging. |
| SiR-DBCO | 652 | 674 | 1 - 5 | Silicon-rhodamine based far-red dye. Cell permeable and fluorogenic (fluorescence increases upon binding). Excellent for super-resolution microscopy. |
| DBCO-TAMRA | 546 | 579 | 5 - 30 | Bright orange-red fluorophore. |
Experimental Protocols
The following are detailed protocols for the metabolic labeling of cell surface glycans and subsequent live-cell imaging using DBCO-functionalized probes. These protocols should be optimized for specific cell types and experimental conditions.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars
This protocol describes the incorporation of azide groups into the sialoglycans of mammalian cells using peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides) at a density that will result in 50-70% confluency at the time of imaging.
-
Prepare Ac₄ManNAz Stock Solution: Dissolve Ac₄ManNAz in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac₄ManNAz stock solution directly to the cell culture medium to a final concentration of 25-50 µM. Gently swirl the plate to mix.
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz. The cells are now ready for labeling with a DBCO-functionalized probe.
Protocol 2: Live-Cell Imaging of Azide-Labeled Glycans with DBCO-Functionalized Probes
This protocol describes the labeling of azide-modified cells with a DBCO-conjugated fluorophore and subsequent live-cell imaging.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent probe (e.g., DBCO-Cy5)
-
Serum-free cell culture medium or live-cell imaging buffer, pre-warmed to 37°C
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore stock solution in pre-warmed serum-free medium or live-cell imaging buffer to the desired final concentration (typically 5-20 µM). Protect the solution from light.
-
Staining: Add the staining solution to the washed, azide-labeled cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. This incubation should be done in the dark to prevent photobleaching of the fluorophore.
-
Washing: Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove any unbound DBCO-fluorophore.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. Maintain the cells at 37°C and 5% CO₂ during imaging.
Mandatory Visualizations
Experimental Workflow for Live-Cell Imaging using DBCO-Probes
Caption: A streamlined workflow for live-cell imaging using DBCO-functionalized probes.
Signaling Pathway Example: EGFR Internalization
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers. Live-cell imaging using DBCO-functionalized probes can be employed to study the dynamics of EGFR activation and internalization. For instance, an azide-modified EGF ligand can be used to track the receptor's journey from the cell surface into endocytic vesicles.
References
Troubleshooting & Optimization
How to improve low conjugation yield with Sulfo DBCO-PEG3-acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions using Sulfo DBCO-PEG3-acid and overcome challenges such as low conjugation yield.
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is a common issue in bioconjugation. The following section addresses specific problems you might encounter and provides actionable solutions.
Question: Why is my conjugation yield with this compound unexpectedly low?
Answer:
Low conjugation yield can stem from several factors throughout the experimental workflow, from reagent handling to reaction conditions. Below is a systematic guide to troubleshoot the issue.
1. Reagent Quality and Handling:
-
Problem: The carboxylic acid of this compound requires activation to an NHS ester for reaction with primary amines, and this NHS ester is moisture-sensitive.[1][2] Hydrolysis of the NHS ester is a common competing reaction that renders the reagent inactive.[1] The DBCO group itself can also lose reactivity over time.[3][4]
-
Solution:
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of the activated NHS ester immediately before use. If you must store stock solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C for no more than a few months.
-
Avoid repeated freeze-thaw cycles of reagent stock solutions.
-
2. Reaction Buffer Composition:
-
Problem: The composition of your reaction buffer is critical. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester. Buffers containing sodium azide are also problematic as azide will react with the DBCO group.
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Solution:
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Use non-amine-containing buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at a pH between 7 and 9 for the NHS ester coupling step.
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Ensure all buffers used in the subsequent copper-free click chemistry step (SPAAC) are free of sodium azide.
-
3. Reaction Parameters:
-
Problem: Suboptimal reaction parameters, including reactant concentrations, molar ratios, temperature, and incubation time, can significantly impact conjugation efficiency.
-
Solution:
-
Concentration: Reactions are more efficient at higher concentrations of reactants. For protein solutions, a concentration of ≥ 5 mg/mL is recommended.
-
Molar Ratio: A molar excess of the DBCO reagent is often used to drive the reaction to completion. The optimal ratio depends on the specific reactants and may require empirical determination.
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Temperature and Time: DBCO-azide reactions can be performed at a range of temperatures (4°C to 37°C). Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 and 12 hours at room temperature. For sensitive biomolecules, the reaction can be performed overnight at 4°C.
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4. Steric Hindrance:
-
Problem: The accessibility of the reactive groups on your biomolecules can be limited by steric hindrance, especially with large molecules like antibodies.
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Solution:
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The PEG3 linker in this compound is designed to reduce steric hindrance. However, if steric hindrance is still suspected, consider using a linker with a longer PEG chain.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound has successfully conjugated to my target molecule?
A1: You can use several methods to confirm conjugation. One common technique is UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 309 nm. By measuring the absorbance of your purified conjugate at this wavelength, you can confirm the presence of the DBCO moiety. Other methods include mass spectrometry to detect the mass shift corresponding to the addition of the this compound, and SDS-PAGE, where the conjugated product may show a higher molecular weight band.
Q2: What is the optimal pH for the conjugation reaction?
A2: The conjugation process involves two main steps, each with its optimal pH range. The initial activation of the carboxylic acid and its reaction with primary amines (acylation) is favored at a near-neutral to slightly basic pH of 6-9. The subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is typically efficient at a physiological pH of around 7.4.
Q3: Can I use organic solvents in my reaction?
A3: Yes, water-miscible organic solvents like DMSO or DMF can be used, especially to dissolve the this compound reagent before adding it to the aqueous reaction buffer. However, it is crucial to keep the final concentration of the organic solvent low (typically below 20%) to avoid denaturation and precipitation of proteins.
Q4: How should I store my DBCO-functionalized molecule?
A4: DBCO-functionalized molecules can be stored at -20°C for up to a month. However, the reactivity of the DBCO group can decrease over time due to oxidation and reaction with water. For long-term storage, it is best to use buffers that do not contain azides or thiols.
Experimental Protocols and Data
General Protocol for Two-Step Conjugation
This protocol outlines the general steps for first functionalizing a protein with this compound (after activation to its NHS ester) and then conjugating it to an azide-containing molecule.
Quantitative Data Summary
The efficiency of the SPAAC reaction is dependent on several factors. The table below summarizes key reaction parameters that can be optimized.
| Parameter | Recommended Range/Value | Rationale |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | A molar excess of one reactant can drive the reaction to completion. The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 4 - 12 hours at Room Temperature | Can be extended (e.g., overnight at 4°C) to maximize yield, especially for sensitive molecules. |
| pH (SPAAC Step) | ~7.4 | Physiological pH is generally optimal and compatible with most biomolecules. |
Signaling Pathways and Logical Relationships
The core of this conjugation technique is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. The logical relationship between the components is illustrated below.
References
Technical Support Center: DBCO-Azide Reaction Troubleshooting
This guide provides answers to frequently asked questions and troubleshooting advice for researchers encountering issues with DBCO-azide click chemistry reactions.
Troubleshooting Guide
My DBCO-azide reaction has failed or is giving a very low yield. What are the common causes?
Failure or low yield in a DBCO-azide reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
The primary areas to investigate include:
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Reagent Integrity: The stability and handling of both the DBCO and azide-containing molecules are critical.
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Reaction Conditions: Parameters such as molar ratio, temperature, reaction time, solvent, and pH can significantly impact the reaction efficiency.
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Experimental Protocol: Issues with the execution of the protocol, including purification steps, can lead to poor outcomes.
Below is a workflow to help diagnose the potential cause of your reaction failure.
Technical Support Center: Enhancing the Solubility of Hydrophobic DBCO Reagents
This guide is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting for solubility challenges encountered with hydrophobic Dibenzocyclooctyne (DBCO) reagents in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my standard DBCO reagent not dissolving in my aqueous buffer (e.g., PBS)?
A: Standard DBCO is an inherently hydrophobic molecule due to its dibenzocyclooctyne core. This hydrophobicity leads to poor solubility in aqueous solutions, which can cause the reagent to precipitate, resulting in low reaction efficiency and inaccurate quantification.
Q2: What is the most common and immediate method to dissolve a hydrophobic DBCO reagent for a bioconjugation reaction?
A: The most straightforward method is to first dissolve the hydrophobic DBCO reagent in a small amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[1][2] This stock solution can then be added dropwise to your aqueous reaction buffer. It is crucial to keep the final concentration of the organic co-solvent low (typically under 20%) to avoid denaturing or precipitating proteins in your sample.[1][3][4]
Q3: Are there water-soluble alternatives to standard, hydrophobic DBCO reagents?
A: Yes, several chemically modified DBCO reagents are available that offer significantly improved aqueous solubility. The most common strategies include:
-
PEGylation: Incorporating hydrophilic polyethylene glycol (PEG) spacers (e.g., DBCO-PEG4) dramatically increases water solubility and can reduce aggregation issues.
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Sulfonation: Adding a sulfonate group (e.g., Sulfo-DBCO) introduces a negative charge, which greatly enhances hydrophilicity and solubility in aqueous media.
Q4: Can I use buffers containing sodium azide (NaN₃) in my DBCO reaction?
A: No. You must strictly avoid buffers containing sodium azide. The azide group (N₃) will react directly with the DBCO group in a "click" reaction, consuming your DBCO reagent and preventing it from conjugating with your target molecule.
Troubleshooting Guide
This section addresses common problems related to DBCO reagent solubility during experiments.
Issue: My reaction mixture becomes cloudy or shows precipitation after adding the DBCO reagent.
This common issue points directly to the low aqueous solubility of the DBCO reagent.
Caption: Troubleshooting workflow for DBCO reagent precipitation.
Issue: My copper-free click reaction has a low yield, and I suspect a solubility problem.
Low reagent solubility is a primary cause of suboptimal reaction kinetics and yield. If the DBCO reagent is not fully dissolved, its effective concentration in the solution is much lower than calculated, leading to an incomplete reaction.
Troubleshooting Steps:
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Confirm Dissolution: Before starting the reaction, visually inspect your DBCO stock solution. If it is being added to an aqueous buffer, ensure the final mixture is clear and free of particulates.
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Optimize Co-solvent Percentage: If you are using a co-solvent like DMSO, you can try slightly increasing its final percentage, but be cautious of protein stability. For sensitive proteins, it is critical to keep the co-solvent concentration below the point of denaturation or precipitation (often <10-15%).
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Switch to a More Soluble Reagent: The most reliable solution for low yield due to insolubility is to switch to a DBCO-PEG or Sulfo-DBCO derivative. These reagents are designed for biocompatibility and are readily soluble in aqueous buffers, ensuring the reagent is available for the reaction.
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Increase Incubation Time: For reactions that appear heterogeneous or where solubility is borderline, increasing the reaction time (e.g., from 4 hours to overnight at 4°C) may help improve the yield.
Quantitative Data Summary
The following table summarizes various strategies and formulations used to enhance the solubility of DBCO reagents.
| Method/Reagent Type | Key Components | Achievable Concentration / Formulation Details | Key Advantages | Source(s) |
| Co-solvent Formulation (In Vivo) | DMSO, PEG300, Tween80, Saline | ≥ 2.5 mg/mL (3.08 mM) in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline. | Enables administration of hydrophobic DBCO for in vivo studies. | |
| Cyclodextrin Formulation (In Vivo) | DMSO, SBE-β-CD, Saline | 2.5 mg/mL (3.08 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline). | Cyclodextrins form inclusion complexes to solubilize hydrophobic molecules. | |
| PEGylated DBCO Reagent | DBCO-PEG4-Maleimide | Soluble in aqueous buffers up to 6.6 mM. | PEG spacer enhances hydrophilicity, reducing aggregation and precipitation. | |
| PEGylated DBCO Reagent | DBCO-PEG4-NHS ester | Soluble in aqueous buffers up to 5.5 mM. | Water-soluble alternative for labeling primary amines. | |
| Organic Co-solvent (General Bioconjugation) | DMSO or DMF | Recommended final concentration <20% in aqueous reaction mixtures. | Simple and effective for dissolving DBCO before addition to aqueous phase. |
Experimental Protocols
Protocol 1: General Method for Solubilizing Hydrophobic DBCO with a Co-solvent
This protocol describes the standard method for preparing and using a hydrophobic DBCO reagent in an aqueous bioconjugation reaction.
References
Potential side reactions of Sulfo DBCO-PEG3-acid with thiols.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential side reactions of Sulfo DBCO-PEG3-acid with thiol-containing molecules. It is intended for researchers, scientists, and drug development professionals utilizing this reagent for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound?
This compound is designed for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Its dibenzocyclooctyne (DBCO) group reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][2][3][4] The PEG3 linker and sulfo group enhance the water solubility and biocompatibility of the reagent.[5]
Q2: Can this compound react with molecules other than azides?
While the DBCO group is highly selective for azides, it can exhibit some off-target reactivity. The most notable potential side reaction is with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins. This is known as a "thiol-yne" reaction. Within physiological temperature and pH ranges, the DBCO group generally does not react with amines or hydroxyls.
Q3: How significant is the side reaction with thiols?
The thiol-yne side reaction is considerably slower than the desired SPAAC reaction with azides. The rate of the SPAAC reaction is approximately two to three orders of magnitude higher than the thiol-yne addition. Therefore, in a competitive situation, the reaction with an azide is strongly favored. However, in the absence of azides or with a large excess of free thiols and long incubation times, the thiol-yne reaction can become more prominent.
Q4: What is the product of the DBCO-thiol side reaction?
The reaction of a DBCO group with a thiol results in the formation of a stable thiol enol ether linkage. This conjugate has been shown to be stable to exogenous thiols at physiological pH.
Q5: How can I minimize or prevent the thiol-yne side reaction?
To ensure the specificity of your conjugation, you can:
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Block free thiols: If your target molecule for DBCO labeling is not a thiol, you can block free sulfhydryl groups in your sample. This can be achieved by treating your sample with an alkylating agent like iodoacetamide (IAA) or N-ethylmaleimide (NEM) after an initial reduction step with DTT to break any disulfide bonds.
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Optimize reaction conditions: The thiol-yne reaction can be influenced by factors such as pH. While specific optimal conditions to avoid the side reaction are not extensively documented, maintaining a pH around 7.4 is common for bioconjugation.
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Control stoichiometry and reaction time: Use the lowest possible excess of the DBCO reagent and minimize the reaction time to what is necessary for the SPAAC reaction to proceed to completion.
Q6: Are there any buffer components I should avoid when working with this compound?
Yes, you should avoid buffers containing azides, as they will directly compete with your azide-labeled molecule of interest for reaction with the DBCO group. While not directly reactive, using buffers with high concentrations of thiol-containing reducing agents (like DTT or BME) for extended periods during the conjugation step is not recommended if you wish to avoid the thiol-yne side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation to the azide-labeled target molecule. | Degradation of the DBCO reagent. | Ensure proper storage of this compound at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation. |
| Presence of azide-containing contaminants in the buffer. | Use freshly prepared buffers and avoid any sources of azide contamination. | |
| Non-specific labeling of proteins or other molecules. | Reaction of the DBCO group with free thiol groups (thiol-yne reaction). | Perform a thiol-blocking step using iodoacetamide (IAA) or N-ethylmaleimide (NEM) prior to adding the DBCO reagent if the intended target is not a thiol. |
| Hydrophobic interactions. | Although this compound is water-soluble, non-specific binding can still occur. Consider adding a non-ionic surfactant like Tween-20 (0.005% to 0.1%) to your buffer. | |
| High background signal in fluorescence or other detection methods. | Excess, unreacted DBCO reagent. | Remove unreacted this compound after the conjugation step using a desalting column or dialysis. |
| Non-specific binding of the DBCO reagent. | See "Non-specific labeling" above. Also, consider titrating the concentration of the DBCO reagent to find the optimal balance between specific labeling and background signal. | |
| Precipitation of the protein during conjugation. | High concentration of organic solvent used to dissolve the DBCO reagent. | This compound is water-soluble, which should minimize the need for high concentrations of organic solvents. If a stock solution in DMSO or DMF is used, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10-15%). |
Data Summary
| Parameter | SPAAC (DBCO + Azide) | Thiol-Yne Reaction (DBCO + Thiol) |
| Reaction Rate | Very Fast | Slow (2-3 orders of magnitude slower than SPAAC) |
| Selectivity | Highly selective | Occurs, but is much less favored than SPAAC |
| Product | Stable triazole linkage | Stable thiol enol ether linkage |
| Conditions | Physiological pH and temperature | Can occur under physiological conditions |
| Mitigation | Not applicable (desired reaction) | Thiol blocking agents (e.g., IAA, NEM) |
Experimental Protocols
Protocol: Testing for Thiol-Yne Side Reaction
This protocol allows for the assessment of the reactivity of this compound with a thiol-containing protein.
Materials:
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Thiol-containing protein (e.g., Bovine Serum Albumin - BSA, which has one free cysteine)
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This compound
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
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Reducing Agent: Dithiothreitol (DTT)
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Alkylating Agent: Iodoacetamide (IAA)
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Analysis tools: SDS-PAGE, Western Blot with an anti-DBCO antibody, or Mass Spectrometry
Procedure:
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Protein Preparation:
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Sample A (Reduced): Prepare your protein at 1-5 mg/mL in PBS. Add 10 mM DTT and incubate for 30 minutes at room temperature to ensure the cysteine residue is reduced. Remove excess DTT using a desalting column.
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Sample B (Alkylated Control): Following the reduction step in Sample A, add 50 mM IAA and incubate for 1 hour in the dark to block the free thiol. Remove excess IAA with a desalting column.
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Sample C (Untreated Control): Prepare your protein at the same concentration in PBS without any treatment.
-
-
Reaction with this compound:
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Add a 10-fold molar excess of this compound to each of the three samples.
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Incubate for 2-4 hours at room temperature or overnight at 4°C.
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-
Analysis:
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SDS-PAGE: Analyze the reaction products on an SDS-PAGE gel. A shift in the molecular weight of the protein in Sample A compared to Samples B and C would indicate conjugation of the DBCO reagent.
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Western Blot: For more specific detection, transfer the proteins to a membrane and probe with an antibody that recognizes the DBCO moiety. A band should be present in Sample A, and absent or significantly reduced in Samples B and C.
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Mass Spectrometry: For definitive confirmation and to determine the precise molecular weight of the products, analyze the samples by mass spectrometry. A successful reaction with the thiol will result in a mass increase corresponding to the addition of the this compound molecule in Sample A.
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Visualizations
Caption: Potential side reaction pathway of this compound with a thiol.
Caption: Workflow to assess the extent of the thiol-yne side reaction.
Caption: Comparison of the intended SPAAC reaction and the thiol-yne side reaction.
References
Preventing non-specific binding of DBCO-labeled proteins.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the non-specific binding of DBCO-labeled proteins in their experiments.
Troubleshooting Guide: High Background and Non-Specific Binding
High background or non-specific binding of DBCO-labeled proteins can obscure results and lead to false positives. The following guide provides a systematic approach to identifying and resolving these issues.
Logical Troubleshooting Workflow
The diagram below illustrates a step-by-step process for troubleshooting non-specific binding issues with DBCO-labeled proteins.
Technical Support Center: Assessing the In Vivo Stability of DBCO-Azide Linkages
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vivo stability of DBCO-azide linkages formed through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the triazole linkage formed from a DBCO-azide reaction?
A1: The 1,2,3-triazole linkage formed via the SPAAC reaction between DBCO and an azide is considered to be highly stable.[1][2] It is not susceptible to hydrolysis, oxidation, or reduction under typical physiological conditions.
Q2: How stable are the DBCO and azide functional groups before conjugation?
A2: Both DBCO and azide moieties exhibit good stability.[1][2] However, DBCO-functionalized molecules, such as antibodies, may experience a slow loss of reactivity over time. One study reported a 3-5% loss of reactivity towards azides over four weeks when stored at 4°C or -20°C.[3] For long-term storage, it is advisable to avoid buffers containing azides or thiols.
Q3: Are there any known conditions or substances that can cleave the DBCO-azide linkage in vivo?
A3: While the triazole ring itself is very stable, certain conditions may affect the integrity of the entire conjugate. The stability of the linkage can be influenced by the properties of the conjugated molecules and the specific in vivo environment. For instance, the hydrophobicity of the DBCO group can sometimes lead to aggregation of conjugates, which might affect their in vivo behavior.
Q4: Can the DBCO-azide conjugation chemistry induce an immune response?
A4: Some studies suggest that DBCO-azide conjugation chemistry may have an impact on the immunogenicity of nanoparticles, potentially mediated by complement activation. This is an important consideration for in vivo applications and may depend on the specific construct and delivery vehicle.
Troubleshooting Guides
Issue 1: Low or no signal from the conjugated molecule in vivo.
This is a common problem that can arise from several factors related to the stability of the conjugate or the efficiency of the initial conjugation reaction.
| Possible Cause | Troubleshooting Step |
| Incomplete initial conjugation | Verify the successful formation of the conjugate before in vivo administration using techniques like SDS-PAGE, mass spectrometry, or HPLC. |
| Degradation of the DBCO moiety before conjugation | Ensure proper storage of DBCO-functionalized reagents at -20°C or -80°C and avoid repeated freeze-thaw cycles. Use fresh reagents for conjugation. |
| Instability of the overall bioconjugate | The stability of the entire molecule (e.g., protein, nanoparticle) to which the DBCO-azide linkage is attached can affect its in vivo performance. Assess the stability of the parent biomolecule under physiological conditions. |
| Rapid clearance of the conjugate | The pharmacokinetic properties of the conjugate may lead to rapid clearance from circulation. This can be investigated through pharmacokinetic studies. |
Issue 2: Inconsistent results in in vivo stability studies.
Variability in in vivo experiments can be challenging. Here are some steps to ensure reproducibility.
| Possible Cause | Troubleshooting Step |
| Animal-to-animal variability | Use a sufficient number of animals per group to account for biological variation. Ensure consistent administration of the conjugate (e.g., injection site, volume). |
| Issues with analytical methods | Validate the analytical methods used to detect the conjugate and any potential cleavage products in biological samples. Use appropriate controls and standards. |
| Inconsistent sample handling | Standardize procedures for blood and tissue collection and processing to minimize degradation of the conjugate ex vivo. |
Quantitative Data on Stability
The following table summarizes available data on the stability of the DBCO moiety. Currently, specific quantitative data on the in vivo half-life of the triazole linkage itself is limited in the literature; it is generally regarded as highly stable.
| Component | Condition | Stability Data | Source |
| DBCO-modified IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity towards azides | |
| DBCO | Presence of TCEP (tris(2-carboxyethyl)phosphine) | Unstable over a 24-hour period | |
| DBCO | Presence of GSH (glutathione) | Significantly less stable than BCN (bicyclononyne) |
Experimental Protocols
Protocol: Assessing the In Vivo Stability of a DBCO-Azide Conjugate
This protocol outlines a general method for evaluating the in vivo stability of a bioconjugate linked by a DBCO-azide triazole. A common approach involves tracking the intact conjugate and any potential cleavage products over time in an animal model.
1. Preparation of the Conjugate:
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Synthesize the bioconjugate using standard DBCO-azide click chemistry protocols.
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Purify the conjugate to remove any unreacted starting materials.
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Characterize the conjugate to confirm its identity and purity (e.g., via SDS-PAGE, mass spectrometry, HPLC).
2. Radiolabeling (Optional but Recommended for Quantitative Analysis):
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For quantitative biodistribution and stability studies, consider dual-radiolabeling of the conjugate. For example, label the biomolecule with one isotope (e.g., ¹⁴C) and the payload with another (e.g., ³H). This allows for independent tracking of both components.
3. Animal Studies:
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Administer the conjugate to a cohort of laboratory animals (e.g., mice, rats) via the desired route (e.g., intravenous injection).
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At predetermined time points (e.g., 1, 4, 24, 48, 72 hours), collect blood samples.
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At the final time point, euthanize the animals and collect major organs and tissues.
4. Sample Analysis:
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Plasma Stability:
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Separate plasma from blood samples.
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Analyze the plasma using techniques such as:
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Size Exclusion Chromatography (SEC-HPLC): To detect changes in the molecular weight of the conjugate, which could indicate cleavage.
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Radio-HPLC or LC-MS/MS: To identify and quantify the intact conjugate and any potential metabolites or cleavage products.
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-
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Biodistribution:
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Homogenize tissue samples.
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If radiolabeled, quantify the amount of radioactivity in each organ to determine the tissue distribution of each part of the conjugate.
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Analyze tissue homogenates by HPLC or LC-MS/MS to assess the integrity of the conjugate in different tissues.
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5. Data Analysis:
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Calculate the pharmacokinetic parameters of the intact conjugate, such as half-life, clearance, and volume of distribution.
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Quantify the extent of conjugate cleavage in plasma and tissues over time.
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Determine the biodistribution profile of the intact conjugate and any cleavage products.
Visualizations
Caption: Chemical reaction scheme for DBCO-azide SPAAC.
Caption: General workflow for assessing in vivo stability.
Caption: Decision tree for troubleshooting low in vivo signal.
References
Technical Support Center: Strategies to Prevent Protein Aggregation During DBCO Labeling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protein aggregation during DBCO labeling experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered in the lab.
Troubleshooting Guide: Protein Aggregation During DBCO Labeling
Protein aggregation is a common challenge during bioconjugation reactions, including DBCO labeling. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: I am observing precipitation or cloudiness in my protein solution during or after DBCO labeling.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability. Proteins are least soluble at their isoelectric point (pI).[1][2] | Optimize Buffer pH: Adjust the buffer pH to be at least one unit away from the protein's pI.[1] Most labeling reactions are efficient at a pH range of 7.2-8.0.[3][4] Optimize Ionic Strength: Screen a range of salt concentrations (e.g., 150 mM to 1 M NaCl) to find the optimal ionic strength that maintains protein solubility. |
| High Protein Concentration | Concentrated protein solutions are more prone to aggregation, which can be exacerbated by the addition of the DBCO labeling reagent. | Reduce Protein Concentration: If possible, perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL). If a high final concentration is required, consider adding stabilizing excipients. |
| Excess DBCO Reagent | A high molar excess of the DBCO reagent, which is often dissolved in an organic solvent like DMSO or DMF, can increase the hydrophobicity of the reaction mixture and lead to protein precipitation. | Optimize DBCO Molar Excess: Start with a lower molar excess of the DBCO reagent (e.g., 10-20x) and titrate up as needed to achieve the desired degree of labeling without causing aggregation. Control Organic Solvent Concentration: Keep the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture below 20%, and ideally as low as possible. |
| Increased Protein Hydrophobicity | The attachment of the hydrophobic DBCO moiety to the protein surface can increase its propensity to aggregate. | Incorporate Solubilizing Excipients: Add stabilizing agents to the buffer to prevent hydrophobic interactions. See the table of common additives below. |
| Temperature Stress | Proteins are sensitive to temperature fluctuations. Improper storage or reaction temperatures can induce unfolding and aggregation. | Optimize Reaction Temperature: While many DBCO labeling reactions are performed at room temperature, consider performing the incubation at 4°C overnight, especially for sensitive proteins. |
| Presence of Unwanted Cross-Reactions | DBCO reagents can sometimes react with free sulfhydryl groups on cysteine residues, leading to non-specific labeling and aggregation. | Block Free Thiols: If your protein has accessible cysteine residues that are not involved in disulfide bonds, consider blocking them with a reagent like N-ethylmaleimide (NEM) prior to DBCO labeling. |
Common Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| Arginine/Glutamate | 50-500 mM | Suppresses protein aggregation and increases solubility by interacting with charged and hydrophobic regions. |
| Glycerol | 5-20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Excluded from the protein surface, promoting a more compact, stable conformation. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions and can help solubilize proteins. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation. Note: Avoid if labeling cysteine residues. |
Frequently Asked Questions (FAQs)
Q1: How can I detect protein aggregation?
A1: Several methods can be used to detect protein aggregation:
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Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness in your sample.
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UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of light-scattering aggregates.
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Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can detect the formation of larger aggregate species.
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Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein. A peak in the void volume is a strong indicator of large aggregates.
Q2: What is the recommended molar excess of DBCO reagent to use?
A2: The optimal molar excess of DBCO reagent depends on the specific protein and the desired degree of labeling. A common starting point is a 10- to 40-fold molar excess of the DBCO reagent to the protein. It is recommended to perform a titration experiment to determine the lowest molar excess that provides sufficient labeling without causing aggregation.
Q3: Can the organic solvent used to dissolve the DBCO reagent cause aggregation?
A3: Yes. DBCO reagents are often dissolved in anhydrous DMSO or DMF. High concentrations of these organic solvents can denature proteins and cause them to precipitate. It is crucial to keep the final concentration of the organic solvent in the reaction mixture low, typically below 20%.
Q4: My protein seems fine after labeling but aggregates during storage. What can I do?
A4: Aggregation during storage is a common issue, as the labeled protein may be less stable over time. To improve long-term stability:
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Add Cryoprotectants: If storing your protein at -20°C or -80°C, include a cryoprotectant like glycerol (at 10-20% v/v) in the storage buffer to prevent freeze-thaw induced aggregation.
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Optimize Storage Buffer: The storage buffer should be optimized for pH and ionic strength to maintain the stability of the labeled protein.
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Aliquot and Flash-Freeze: Store the labeled protein in small, single-use aliquots and flash-freeze them in liquid nitrogen before transferring to -80°C to minimize freeze-thaw cycles.
Q5: Should I filter my protein solution before or after labeling?
A5: It is good practice to filter your protein solution through a 0.22 µm filter before the labeling reaction to remove any pre-existing aggregates. After the labeling reaction and removal of excess DBCO reagent, a final filtration step can be performed to remove any aggregates that may have formed during the process.
Experimental Protocols
Protocol 1: General DBCO Labeling of a Protein
This protocol provides a general guideline for labeling a protein with a DBCO-NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 1-5 mg/mL.
-
DBCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns or other protein purification systems.
Procedure:
-
Prepare DBCO-NHS Ester Stock Solution: Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to your protein sample. Ensure the final concentration of DMSO or DMF is below 20%.
-
Incubation: Incubate the reaction at room temperature for 60 minutes or at 4°C overnight. Protect the reaction from light if the DBCO reagent is light-sensitive.
-
Quenching (Optional): To stop the reaction, add a small volume of quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted DBCO-NHS ester and other small molecules using a spin desalting column or through dialysis.
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol helps identify the best buffer conditions to maintain protein solubility during DBCO labeling.
Materials:
-
Purified, unlabeled protein stock solution.
-
A series of buffers with varying pH (e.g., 6.0, 7.0, 8.0) and salt concentrations (e.g., 150 mM, 500 mM, 1 M NaCl).
-
DBCO-NHS ester stock solution (10 mM in DMSO).
Procedure:
-
Prepare Reactions: Set up small-scale labeling reactions in each of the different buffer conditions.
-
Add DBCO Reagent: Add the DBCO-NHS ester to each reaction at a fixed molar excess.
-
Incubation: Incubate the reactions under your standard labeling conditions (e.g., room temperature for 1 hour).
-
Monitor Aggregation: During and after the incubation, monitor for signs of aggregation by:
-
Visual inspection for cloudiness or precipitate.
-
Measuring the absorbance at 600 nm. An increase in absorbance indicates aggregation.
-
-
Analyze Labeling Efficiency: For the conditions that did not show aggregation, analyze the degree of labeling to select the optimal buffer that provides both good solubility and efficient labeling.
Visualizations
Caption: A flowchart of the general experimental workflow for DBCO labeling of proteins.
Caption: A logic diagram illustrating the troubleshooting process for protein aggregation during DBCO labeling.
References
Technical Support Center: Purification of Sulfo DBCO-PEG3-Acid Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Sulfo DBCO-PEG3-acid bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound bioconjugates?
A1: The most common purification methods for this compound bioconjugates leverage differences in size, charge, and hydrophobicity between the conjugate, the unconjugated biomolecule, and the excess labeling reagent. These methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unconjugated this compound.[1][2][3]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. The addition of the negatively charged sulfo group can alter the isoelectric point (pI) of the bioconjugate, enabling separation from the unlabeled molecule.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. The DBCO group is hydrophobic and can allow for separation of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The PEG linker can influence the interaction with the HIC resin.
-
Ultrafiltration/Dialysis: Useful for removing small, unconjugated reagents and for buffer exchange.
Q2: How does the "sulfo" group in this compound affect purification?
A2: The negatively charged sulfonate group significantly increases the water solubility of the this compound reagent and the resulting bioconjugate. This property is advantageous as it can prevent aggregation, a common issue with hydrophobic DBCO reagents. During ion-exchange chromatography, the added negative charge can be exploited to achieve better separation between the conjugated and unconjugated biomolecule.
Q3: How can I remove unconjugated this compound from my sample?
A3: Due to its relatively small molecular weight, unconjugated this compound can be efficiently removed using size-based purification methods. Size-exclusion chromatography (SEC) is highly effective. Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane that allows the small reagent to pass through while retaining the larger bioconjugate is also a common and effective method.
Q4: Can I use the same purification strategy for different biomolecules conjugated with this compound?
A4: While the general principles remain the same, the optimal purification strategy will depend on the specific properties of your biomolecule (e.g., protein, antibody, oligonucleotide). Factors such as the biomolecule's size, isoelectric point (pI), and surface hydrophobicity will influence the choice of purification method and the specific conditions (e.g., column type, buffers, gradients). It is often necessary to empirically optimize the purification protocol for each new bioconjugate.
Troubleshooting Guides
Problem 1: Low Recovery of the Bioconjugate
| Possible Cause | Recommended Solution |
| Non-specific binding to chromatography resin or filter membranes. | - Pre-treat membranes according to the manufacturer's instructions. - For chromatography, consider adding a carrier protein like BSA to block non-specific binding sites, but be mindful of its removal in a subsequent step. - Optimize buffer conditions (e.g., adjust salt concentration or pH) to minimize non-specific interactions. |
| Aggregation and precipitation of the bioconjugate. | - The sulfo group generally improves solubility, but aggregation can still occur, especially with hydrophobic biomolecules. - Ensure all buffers are properly filtered and degassed. - Consider adding non-ionic detergents (e.g., Tween-20 at 0.05%) to your buffers to reduce hydrophobic interactions. - Perform purification at a lower temperature (e.g., 4°C) if your bioconjugate is temperature-sensitive. |
| Loss of bioconjugate during ultrafiltration/dialysis. | - Ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your bioconjugate. - Over-concentration during ultrafiltration can lead to precipitation on the membrane. Monitor the retentate volume closely. |
| Over-labeling of the biomolecule. | - A high degree of labeling can lead to insolubility and aggregation. Reduce the molar excess of the this compound reagent in the conjugation reaction. |
Problem 2: Poor Separation of Bioconjugate from Unconjugated Biomolecule
| Possible Cause | Recommended Solution |
| Inappropriate chromatography method. | - If there is a significant size difference, Size-Exclusion Chromatography (SEC) should be effective. - If the size difference is minimal, Ion-Exchange Chromatography (IEX) is a better choice to exploit the charge difference introduced by the sulfo group. - Reversed-Phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate based on hydrophobicity changes. |
| Suboptimal chromatography conditions. | - For SEC: Ensure the column has the appropriate separation range for your biomolecules. - For IEX: Optimize the pH of the mobile phase to maximize the charge difference between the conjugate and the unconjugated molecule. A pH between the pI of the two species is ideal. Also, optimize the salt gradient for elution. - For HIC: Adjust the salt concentration in the loading buffer to promote binding and optimize the decreasing salt gradient for elution. |
| Co-elution of species. | - Consider using a shallower gradient in IEX, HIC, or RP-HPLC to improve resolution. - If co-elution persists, a multi-step purification strategy employing orthogonal techniques (e.g., IEX followed by SEC) may be necessary. |
Problem 3: Presence of Unconjugated this compound in the Final Product
| Possible Cause | Recommended Solution |
| Inefficient removal by SEC or dialysis/ultrafiltration. | - For SEC: Ensure the column has a low enough molecular weight cutoff to effectively separate the small reagent from the larger bioconjugate. - For Dialysis/Ultrafiltration: Use a membrane with a sufficiently small MWCO (e.g., 3-10 kDa, depending on the bioconjugate size). Increase the dialysis time and perform multiple buffer changes with a large volume of buffer. |
| Hydrolysis of the DBCO-acid during purification. | - While generally stable, prolonged exposure to harsh conditions (e.g., extreme pH) should be avoided. Use buffers with a pH range of 6.5-8.5. |
Quantitative Data Summary
The following table summarizes typical performance metrics for various purification methods. Note that actual results will vary depending on the specific bioconjugate and experimental conditions.
| Purification Method | Typical Purity | Typical Recovery Yield | Key Advantages | Key Limitations |
| Size-Exclusion Chromatography (SEC) | >95% | 70-90% | Excellent for removing unconjugated reagent; mild conditions. | Limited resolution for species of similar size; potential for sample dilution. |
| Ion-Exchange Chromatography (IEX) | >98% | 60-85% | High resolution based on charge; can separate based on the degree of labeling. | Requires optimization of pH and salt gradient; potential for protein denaturation. |
| Reversed-Phase HPLC (RP-HPLC) | >99% (analytical) | Lower for preparative | High resolution; can separate isomers. | Often requires organic solvents which can denature proteins. |
| Hydrophobic Interaction Chromatography (HIC) | >95% | 70-90% | Separates based on hydrophobicity under non-denaturing conditions. | PEGylation can sometimes reduce hydrophobicity differences, making separation challenging. |
| Ultrafiltration/Dialysis | Variable | >90% | Good for removing small molecules and buffer exchange. | Does not separate unconjugated biomolecule from the conjugate; potential for membrane fouling. |
Experimental Protocols & Workflows
Experimental Workflow: General Purification Strategy
Caption: A typical multi-step purification workflow for this compound bioconjugates.
Detailed Methodology: Size-Exclusion Chromatography (SEC)
This protocol is designed to remove unconjugated this compound and for buffer exchange.
-
Column Selection: Choose a desalting column (e.g., Sephadex G-25) or a high-resolution SEC column with an appropriate molecular weight fractionation range for your bioconjugate.
-
Buffer Preparation: Prepare a suitable buffer in which your bioconjugate is stable and soluble (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). Filter and degas the buffer.
-
Column Equilibration: Equilibrate the column with at least 5 column volumes of the prepared buffer at a flow rate recommended by the manufacturer.
-
Sample Preparation: Centrifuge your conjugation reaction mixture to remove any precipitates.
-
Sample Loading: Load the clarified sample onto the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer. The bioconjugate, being larger, will elute first, followed by the smaller unconjugated this compound.
-
Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for proteins) and/or 309 nm (for the DBCO group).
-
Analysis: Analyze the collected fractions by SDS-PAGE or analytical HPLC to identify and pool the fractions containing the purified bioconjugate.
Logical Diagram: Troubleshooting Low Yield in SEC
Caption: Troubleshooting flowchart for low recovery of bioconjugates during SEC purification.
Detailed Methodology: Ion-Exchange Chromatography (IEX)
This protocol is suitable for separating the bioconjugate from the unconjugated biomolecule.
-
Column Selection: Based on the pI of your biomolecule and the addition of the negatively charged sulfo group, choose either an anion-exchange (if the conjugate is more negatively charged) or a cation-exchange column.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the bioconjugate binds to the column while the unconjugated molecule may not (or binds less tightly).
-
Elution Buffer (Buffer B): Buffer A containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Column Equilibration: Equilibrate the column with Buffer A until the baseline is stable.
-
Sample Preparation: Ensure your sample is in a low ionic strength buffer, compatible with Buffer A. This may require a buffer exchange step (e.g., using SEC or ultrafiltration).
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Buffer A to remove any unbound molecules.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes) to elute the bound molecules. The bioconjugate should elute at a different salt concentration than the unconjugated biomolecule.
-
Fraction Collection and Analysis: Collect fractions and analyze them by UV absorbance, SDS-PAGE, and/or analytical HPLC to identify the purified bioconjugate.
This technical support center provides a foundation for the successful purification of this compound bioconjugates. For specific applications, further optimization of these protocols may be required.
References
Validation & Comparative
A Comparative Guide to Sulfo DBCO-PEG3-acid and DBCO-PEG4-acid Linkers
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is paramount. Dibenzocyclooctyne (DBCO) linkers are central to copper-free click chemistry, a bioorthogonal reaction that allows for the precise and efficient coupling of molecules in complex biological environments. This guide provides a detailed comparison of two commonly used heterobifunctional DBCO linkers: Sulfo DBCO-PEG3-acid and DBCO-PEG4-acid, offering insights into their structural differences, functional implications, and ideal use cases.
Structural and Functional Overview
Both linkers share a common architecture: a DBCO group for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal carboxylic acid for covalent attachment to primary amines (e.g., on proteins), and a polyethylene glycol (PEG) spacer. The key distinctions lie in the presence of a sulfonate group and the length of the PEG chain.
-
This compound incorporates a negatively charged sulfonate (-SO₃⁻) group and a PEG spacer with three ethylene glycol units. The primary advantage of the sulfo group is the significant enhancement of aqueous solubility.[1][2][3] This property is critical when working with biomolecules that are prone to aggregation or when the conjugate requires high water solubility for in vivo applications.[1][4]
-
DBCO-PEG4-acid features a slightly longer PEG spacer with four ethylene glycol units and lacks the sulfo group. The longer PEG chain itself contributes to hydrophilicity and can provide greater spatial separation between the conjugated molecules, which may be necessary to overcome steric hindrance.
The structural differences are visualized below.
Quantitative Data Comparison
The selection between these two linkers often depends on the specific requirements of the biomolecule and the desired properties of the final conjugate. The following table summarizes their key chemical and physical properties.
| Property | This compound | DBCO-PEG4-acid | Rationale & Implications |
| Molecular Weight | ~659.7 g/mol | ~563.6 g/mol | The added sulfo group and different PEG length result in a higher molecular weight for the Sulfo-PEG3 variant. |
| Solubility | High in aqueous media | Moderate in aqueous media, soluble in organic solvents (DMSO, DMF) | The sulfo group dramatically increases water solubility, reducing the need for organic co-solvents and preventing aggregation of hydrophobic conjugates. |
| Spacer Arm Length | ~19.6 Å | ~21.1 Å | DBCO-PEG4-acid provides a slightly longer spacer, which can be beneficial for reducing steric hindrance between large conjugated partners. |
| Net Charge at pH 7.4 | Negative | Neutral to slightly negative | The sulfonate group imparts a permanent negative charge, which can influence the isoelectric point and overall charge of the bioconjugate. |
| Hydrophilicity | Very High | High | Both linkers are hydrophilic due to the PEG spacer, but the sulfo group provides superior hydrophilicity. |
Experimental Workflow and Protocols
The general experimental strategy for using both linkers is a two-stage process: (1) conjugation of the linker to a primary amine-containing molecule via its carboxylic acid group, and (2) the copper-free click reaction with an azide-modified molecule.
This protocol outlines the general steps for conjugating a DBCO-PEG-acid linker to a protein (e.g., an antibody) and subsequent reaction with an azide-functionalized molecule.
Materials:
-
DBCO-PEG-acid linker (this compound or DBCO-PEG4-acid)
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Azide-modified molecule
-
Purification tools (e.g., size-exclusion chromatography or desalting columns)
Procedure:
-
Linker Stock Solution Preparation:
-
Equilibrate the DBCO-PEG-acid linker vial to room temperature.
-
Immediately before use, dissolve the linker in anhydrous DMSO to a concentration of 10 mM.
-
-
Activation of Carboxylic Acid (Performed immediately before conjugation):
-
In a separate microfuge tube, mix the DBCO-PEG-acid linker solution with EDC and NHS (e.g., at a 1:1.2:1.2 molar ratio) in DMSO.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of linker to protein is a common starting point for optimization. The final DMSO concentration in the reaction should ideally be below 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Copper-Free Click Reaction:
-
Add the azide-modified molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule over the protein is recommended as a starting point.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. Reaction times can vary depending on the concentration and reactivity of the components.
-
-
Final Purification and Characterization:
-
Purify the final bioconjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
-
Characterize the final product using methods such as SDS-PAGE (to observe molecular weight shift), UV-Vis spectroscopy (DBCO absorbs around 309 nm), and HIC or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Note: This is a general protocol and must be optimized for specific proteins and molecules. The molar excess of the linker and reaction times are critical parameters that influence the degree of labeling.
Conclusion and Recommendations
The choice between this compound and DBCO-PEG4-acid is driven by the specific application and the properties of the molecules to be conjugated.
-
Choose this compound when:
-
Working with proteins or payloads that have low aqueous solubility or a tendency to aggregate.
-
The final conjugate requires high solubility and stability in aqueous buffers for in vivo use.
-
A shorter spacer is sufficient and the primary concern is preventing aggregation.
-
-
Choose DBCO-PEG4-acid when:
-
Solubility is not a major concern, or when organic co-solvents are acceptable.
-
A slightly longer spacer arm is needed to overcome potential steric hindrance between large biomolecules.
-
A neutral linker is preferred to avoid altering the overall charge of the bioconjugate significantly.
-
Ultimately, empirical testing is often necessary to determine the optimal linker for a given bioconjugation system, balancing factors of solubility, stability, steric hindrance, and the biological activity of the final product.
References
A Head-to-Head Comparison of Sulfo-SMCC and Sulfo DBCO-PEG3-acid for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision in the development of antibody conjugates, influencing everything from manufacturing efficiency to in vivo efficacy and safety. This guide provides a detailed, data-supported comparison of two popular heterobifunctional crosslinkers: the traditional workhorse Sulfo-SMCC and the click chemistry-based Sulfo DBCO-PEG3-acid.
This comparison delves into their mechanisms of action, conjugation efficiency, stability of the resulting conjugate, and provides detailed experimental protocols to guide your selection process.
Executive Summary
| Feature | Sulfo-SMCC | This compound |
| Chemistry | NHS-ester reaction with amines, followed by maleimide reaction with thiols | Carboxylic acid activation (e.g., with EDC/NHS) to react with amines, followed by copper-free click chemistry (SPAAC) with an azide-functionalized molecule |
| Target Residues | Primary amines (Lysine) and Thiols (Cysteine) | Primary amines (Lysine) and Azides (introduced) |
| Linkage Formed | Thioether bond | Triazole ring |
| Linkage Stability | Generally stable, but can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss.[1][2] | Highly stable triazole ring, resistant to hydrolysis and enzymatic cleavage.[3] |
| Conjugation Efficiency | Can result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR).[4][5] | Generally offers better control and higher efficiency, leading to more homogeneous conjugates. |
| Reaction Conditions | Two-step process often requiring different pH optima (pH 7-9 for NHS ester, pH 6.5-7.5 for maleimide). | Multi-step process with initial activation at acidic pH, followed by conjugation at physiological pH. |
| Bioorthogonality | Moderate; maleimides can react with endogenous thiols. | High; DBCO and azide groups are abiotic and do not cross-react with native functional groups in a biological system. |
Mechanism of Action
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a classic heterobifunctional crosslinker that facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester end of Sulfo-SMCC reacts with primary amines (e.g., the side chain of lysine residues) on the antibody to form a stable amide bond. This step "activates" the antibody with maleimide groups. In the second step, the maleimide-activated antibody is introduced to a molecule containing a free sulfhydryl (thiol) group, which reacts with the maleimide to form a stable thioether bond.
This compound (Sulfosuccinimidyl-N-[4-(dibenzocyclooctyn-5-yl)-1,2,3-triazol-1-yl]propyl-3,6,9-trioxaundecanoate) utilizes a more modern, bioorthogonal approach known as copper-free click chemistry. This crosslinker contains a carboxylic acid group and a dibenzocyclooctyne (DBCO) group. The carboxylic acid is first activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide), to form a highly reactive Sulfo-NHS ester. This activated linker then reacts with primary amines on the antibody. The resulting DBCO-functionalized antibody can then be specifically and efficiently conjugated to any molecule bearing an azide group through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, forming a highly stable triazole linkage.
Experimental Workflows
Below are diagrams illustrating the experimental workflows for antibody conjugation using Sulfo-SMCC and this compound.
Figure 1. Experimental workflow for Sulfo-SMCC conjugation.
Figure 2. Experimental workflow for this compound conjugation.
Detailed Experimental Protocols
Antibody Conjugation with Sulfo-SMCC
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC, freshly prepared in water or an appropriate buffer
-
Thiol-containing payload
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.5.
-
Sulfo-SMCC Activation:
-
Immediately before use, dissolve Sulfo-SMCC in reaction buffer (e.g., PBS) at a concentration of approximately 10 mg/mL.
-
Add a 5- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Sulfo-SMCC:
-
Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with a suitable buffer for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-Containing Payload:
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is commonly used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add a quenching reagent such as cysteine to a final concentration of 1-10 mM to cap any unreacted maleimide groups.
-
-
Final Purification:
-
Purify the final antibody conjugate to remove unreacted payload and quenching reagent using an appropriate method such as SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Antibody Conjugation with this compound
Materials:
-
Antibody in an amine-free, carboxyl-free buffer (e.g., MES buffer for activation, PBS for conjugation)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Azide-containing payload
-
Desalting columns
-
Purification system (e.g., SEC)
Protocol:
-
Antibody Preparation: Exchange the antibody into an amine- and carboxyl-free buffer like MES buffer at a concentration of 1-10 mg/mL.
-
Activation of this compound:
-
In a separate reaction, dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the DBCO linker.
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Antibody Modification:
-
Add the activated this compound solution to the antibody in Coupling Buffer. The pH should be adjusted to 7.2-8.0 to facilitate the reaction with primary amines.
-
Incubate for 2 hours at room temperature.
-
-
Removal of Excess Linker:
-
Remove unreacted DBCO linker and byproducts using a desalting column equilibrated with a suitable buffer for the click chemistry reaction (e.g., PBS, pH 7.4).
-
-
Click Chemistry Conjugation:
-
Add the azide-containing payload to the purified DBCO-modified antibody. A 1.5- to 5-fold molar excess of the azide payload is typically used.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction is typically complete within a few hours.
-
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate method such as SEC to remove any unreacted payload.
-
-
Characterization:
-
Determine the DAR using methods such as UV-Vis spectroscopy, HIC, or MS.
-
Performance Comparison
Conjugation Efficiency and Homogeneity:
-
Sulfo-SMCC: Conjugation to lysine residues, which are abundant on the antibody surface, can lead to a heterogeneous mixture of conjugates with a wide distribution of DARs. This can impact the pharmacokinetic profile and overall efficacy of the conjugate.
-
This compound: While also targeting lysine residues, the high efficiency of the subsequent click chemistry reaction can lead to a more controlled and predictable conjugation, resulting in a more homogeneous product. Studies comparing carbodiimide chemistry (used to activate the DBCO-acid) followed by click chemistry to other methods have shown that click chemistry can achieve higher labeling efficiency.
Stability:
-
Sulfo-SMCC: The resulting thioether bond is generally stable. However, it can be susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione in the in vivo environment. This can lead to premature release of the conjugated payload.
-
This compound: The triazole linkage formed through click chemistry is exceptionally stable and resistant to both chemical and enzymatic degradation. This high stability minimizes premature payload release, which is a significant advantage for in vivo applications such as antibody-drug conjugates (ADCs).
Conclusion
The choice between Sulfo-SMCC and this compound depends on the specific requirements of the application.
Sulfo-SMCC is a well-established and cost-effective crosslinker suitable for many applications, particularly for in vitro assays where in vivo stability is not a primary concern. Its protocol is relatively straightforward.
This compound , on the other hand, offers significant advantages in terms of linkage stability and the potential for more homogeneous conjugates. The bioorthogonality of the click chemistry reaction minimizes side reactions and can lead to higher conjugation efficiencies. For therapeutic applications, especially the development of ADCs, the superior stability of the triazole linkage makes this compound and similar click chemistry reagents a more robust and often preferred choice.
Researchers should carefully consider the trade-offs between the established simplicity of Sulfo-SMCC and the enhanced stability and control offered by this compound to select the optimal reagent for their antibody conjugation needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
A Researcher's Guide to Quantifying DBCO Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a multitude of applications, from diagnostics to therapeutic development. Dibenzocyclooctyne (DBCO) has emerged as a key reagent in bioorthogonal chemistry, enabling copper-free click chemistry reactions for the specific attachment of molecules to proteins. However, accurately quantifying the efficiency of this labeling is paramount for ensuring the quality, consistency, and efficacy of the resulting conjugates. This guide provides a comprehensive comparison of the primary methods for quantifying DBCO labeling efficiency on proteins, offering supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Comparing Quantification Methodologies: UV-Vis Spectroscopy vs. Mass Spectrometry
The two most prevalent methods for determining the degree of labeling (DOL) of DBCO on a protein are UV-Visible (UV-Vis) spectroscopy and mass spectrometry (MS). Each technique offers distinct advantages and disadvantages in terms of accuracy, sensitivity, cost, and throughput.
| Feature | UV-Vis Spectroscopy | Mass Spectrometry |
| Principle | Measures the absorbance of the DBCO group (typically around 309 nm) and the protein (at 280 nm) to calculate the molar ratio. | Directly measures the mass increase of the protein or its constituent peptides upon conjugation with the DBCO label. |
| Accuracy | Moderate to high. Can be affected by impurities that absorb at similar wavelengths and inaccuracies in extinction coefficients.[1] | High to very high. Provides a direct and unambiguous measurement of labeling.[2][3] |
| Precision (Reproducibility) | Good. With proper instrument calibration and sample handling, results are generally reproducible.[4] | Very high. Offers excellent precision for relative and absolute quantification.[2] |
| Sensitivity / Limit of Detection | Lower. Requires higher protein concentrations for accurate measurements. | Very high. Can detect and quantify low levels of labeled protein. |
| Cost | Low. UV-Vis spectrophotometers are common in most labs, and the running costs are minimal. | High. Requires access to expensive mass spectrometry instrumentation and specialized expertise. |
| Throughput | High. Can rapidly analyze multiple samples. | Lower. Sample preparation and data analysis can be time-consuming, though advancements are increasing throughput. |
| Sample Consumption | Low. Typically requires only a small volume of the sample. | Low to moderate. Depends on the instrument and experimental setup. |
| Information Provided | Average degree of labeling across the entire protein population. | Provides information on the distribution of labeled species, site of labeling (with further analysis), and can confirm the integrity of the conjugate. |
Alternative Protein Labeling Chemistries
While DBCO and strain-promoted azide-alkyne cycloaddition (SPAAC) offer excellent bioorthogonality, other labeling chemistries are widely used. The choice of chemistry often depends on the available functional groups on the protein and the specific application.
| Labeling Chemistry | Target Residue(s) | Typical Molar Excess (Reagent:Protein) | Achievable Degree of Labeling (DOL) | Key Advantages | Key Disadvantages |
| DBCO (SPAAC) | Azide-modified residues | 2- to 40-fold | Can be controlled from low to high, depending on the number of azide sites. | Bioorthogonal, high specificity, no catalyst required. | Requires prior introduction of an azide group onto the protein. |
| NHS Ester | Primary amines (Lysine, N-terminus) | 5- to 20-fold | 1-10 | Simple, one-step reaction with readily available reagents. | Can lead to a heterogeneous mixture of labeled products due to multiple lysine residues; susceptible to hydrolysis. |
| Maleimide | Thiols (Cysteine) | 10- to 20-fold | 1-4 (for antibodies) | Site-specific labeling of cysteine residues, which are often less abundant than lysines. | Requires a free thiol group, which may necessitate reduction of disulfide bonds; maleimide can be unstable at high pH. |
Experimental Protocols
Quantifying DBCO Labeling Efficiency by UV-Vis Spectroscopy
This protocol allows for the determination of the Degree of Labeling (DOL) by measuring the absorbance of the purified DBCO-labeled protein.
Materials:
-
Purified DBCO-labeled protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
UV-Vis spectrophotometer
Procedure:
-
Dilute a small amount of the purified DBCO-labeled protein in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.
-
Measure the absorbance of the protein solution at 280 nm (A280) and 309 nm (A309).
-
Calculate the concentration of the protein and the DBCO moiety using the Beer-Lambert law (A = εcl), and subsequently the DOL.
Calculations:
-
Corrected Protein Absorbance (A280_corrected):
-
The DBCO group has some absorbance at 280 nm, which must be corrected for. The correction factor (CF) is the ratio of the DBCO absorbance at 280 nm to its absorbance at 309 nm. A typical correction factor is around 0.90.
-
A280_corrected = A280 - (A309 * CF)
-
-
Molar Concentration of Protein:
-
[Protein] (M) = A280_corrected / (ε_protein * path length (cm))
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε is approximately 210,000 M⁻¹cm⁻¹).
-
-
Molar Concentration of DBCO:
-
[DBCO] (M) = A309 / (ε_DBCO * path length (cm))
-
The molar extinction coefficient of DBCO (ε_DBCO) is approximately 12,000 M⁻¹cm⁻¹.
-
-
Degree of Labeling (DOL):
-
DOL = [DBCO] / [Protein]
-
Workflow for DOL determination by UV-Vis spectroscopy.
Quantifying DBCO Labeling Efficiency by Mass Spectrometry
This protocol provides a general workflow for confirming and quantifying DBCO labeling using mass spectrometry.
Materials:
-
Purified DBCO-labeled protein
-
Denaturing buffer (e.g., containing urea or guanidinium chloride)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: Denature the protein to unfold it, reduce any disulfide bonds, and then alkylate the resulting free thiols to prevent them from reforming.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides. Look for a mass shift corresponding to the mass of the DBCO label on specific amino acids (the site of azide incorporation). The ratio of the intensities of the labeled and unlabeled peptide peaks can be used to quantify the labeling efficiency at that specific site. By analyzing all identified peptides, an overall degree of labeling can be determined.
Workflow for DBCO labeling analysis by mass spectrometry.
Signaling Pathways and Logical Relationships
The core of DBCO labeling lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction. This means the reaction is highly specific and does not interfere with biological processes.
The logical relationship of DBCO labeling via SPAAC.
Conclusion
The choice of method to quantify DBCO labeling efficiency depends on the specific requirements of the research. UV-Vis spectroscopy offers a rapid, cost-effective, and high-throughput method for determining the average degree of labeling, making it suitable for routine quality control and initial screening. In contrast, mass spectrometry provides a more detailed and accurate analysis, including information on labeling sites and heterogeneity, which is crucial for in-depth characterization and for applications where precise knowledge of the conjugate is essential. By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to ensure the successful outcome of their protein labeling experiments.
References
A Comparative Guide to the In Vitro Stability of Antibody-Drug Conjugates with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient payload delivery to target tumor cells. This guide provides an objective comparison of the in vitro stability of ADCs featuring Dibenzocyclooctyne (DBCO) linkers against other common linker technologies, supported by experimental data and detailed methodologies.
Linker Technologies: A Comparative Overview
The choice of linker technology dictates the ADC's stability, its drug-release mechanism, and ultimately its therapeutic window. DBCO linkers, utilized in copper-free click chemistry, offer a bioorthogonal conjugation strategy, while other prevalent linkers rely on different chemistries.
-
DBCO (Dibenzocyclooctyne) Linkers: These employ strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation. This "click chemistry" approach is highly efficient and bioorthogonal, meaning it does not interfere with native biochemical processes.
-
Maleimide-based Linkers (e.g., SMCC): Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a common maleimide-containing linker that reacts with thiol groups on cysteine residues of the antibody. However, the resulting thioether bond can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.[1][2]
-
Peptide Linkers (e.g., MC-VC-PABC): Linkers like maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PABC) are designed to be cleaved by specific enzymes, such as cathepsin B, which are abundant in the lysosomal compartment of tumor cells.[3] While generally stable in human plasma, some peptide linkers can show instability in rodent plasma due to the activity of certain carboxylesterases.[3]
Quantitative Comparison of In Vitro Plasma Stability
The following table summarizes quantitative data from various studies comparing the in vitro plasma stability of ADCs with different linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Linker Example | ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference(s) |
| DBCO-based (Click Chemistry) | DBCO-PEG-Linker | Anti-HER2 mAb-DBCO-MMAF | Human Plasma | 28 | No significant degradation observed | [4] |
| Maleimide-based (Thioether) | SMCC | Anti-EGFR mAb-SMCC-DM1 | Human Plasma | 7 | ~50% | |
| Maleimide-based (Thioether) | N-aryl maleimide | Cysteine-linked ADC | Human Serum | 7 | >80% | |
| Peptide (Protease-cleavable) | MC-VC-PABC | Anti-CD30 mAb-VC-MMAE | Human Plasma | 14 | >95% | |
| Peptide (Protease-cleavable) | MC-VC-PABC | Trastuzumab-vc-MMAE | Human Plasma | 6 | >99% |
Key Observations:
-
ADCs constructed with DBCO linkers via click chemistry demonstrate high stability in human plasma over extended periods.
-
Conventional maleimide-based linkers can exhibit significant instability in plasma, with a notable percentage of the conjugate degrading over time due to the retro-Michael reaction. However, newer generation N-aryl maleimides show improved stability.
-
Protease-cleavable peptide linkers, such as MC-VC-PABC, generally exhibit high stability in human plasma.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.
Methodology:
-
ADC Preparation: Prepare the ADC at a defined concentration (e.g., 100 µg/mL) in a suitable buffer (e.g., PBS).
-
Plasma Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C. It is recommended to use fresh or properly stored frozen plasma to maintain enzymatic activity.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to halt any further degradation.
-
Sample Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
-
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.
-
-
In Vitro Lysosomal Stability Assay
Objective: To evaluate the rate and extent of payload release from an ADC under conditions that mimic the lysosomal environment.
Methodology:
-
Lysosome Isolation: Isolate lysosomes from a relevant source, such as rat liver or cultured human cells, using a lysosome isolation kit or established ultracentrifugation methods. The characterization of isolated lysosomes for enzymatic activity (e.g., cathepsin B) is crucial.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the ADC at a specific concentration in a buffer appropriate for lysosomal enzymes (e.g., acetate buffer, pH 5.0).
-
Incubation: Add the isolated lysosomes to the reaction mixture to initiate payload release. Incubate the reaction at 37°C.
-
Time Points: At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzymes (e.g., heat inactivation).
-
Sample Analysis: Analyze the samples to quantify the amount of released payload and remaining intact ADC.
-
Quantification Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separate and quantify the released payload from the intact ADC.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provide a more detailed analysis of the released payload and any potential metabolites.
-
-
Visualizing ADC Mechanisms and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.
References
A Head-to-Head Comparison: Sulfonated vs. Non-Sulfonated DBCO in Biological Assays
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between sulfonated and non-sulfonated dibenzocyclooctyne (DBCO) reagents is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance in biological assays, supported by experimental data and detailed protocols. The primary distinction lies in the enhanced hydrophilicity of sulfonated DBCO, which translates to practical advantages in various applications.
Key Performance Characteristics at a Glance
The addition of a sulfonate group to the DBCO core structure fundamentally alters its physicochemical properties, most notably its water solubility. This key difference influences reaction kinetics, reagent handling, and performance in aqueous biological systems.
| Property | Sulfonated DBCO | Non-Sulfonated DBCO | Rationale |
| Water Solubility | High | Low | The negatively charged sulfonate group enhances interaction with water molecules, leading to excellent solubility in aqueous buffers.[1][2][3] |
| Reaction Kinetics (SPAAC) | Can be faster in some contexts | Generally fast, but can be limited by solubility and steric hindrance | Studies have shown that small molecule sulfo-DBCO reagents can exhibit faster reaction kinetics compared to non-sulfonated DBCO conjugated to large biomolecules, likely due to reduced steric hindrance and improved accessibility in aqueous media.[4] |
| Cell Permeability | Generally lower | Generally higher | The hydrophilic nature of the sulfonate group is expected to reduce passive diffusion across the hydrophobic cell membrane.[5] Non-sulfonated DBCO's hydrophobicity can contribute to better cell permeability. |
| Non-Specific Binding | Potentially lower | Potentially higher | Increased hydrophilicity of sulfonated DBCO can reduce non-specific hydrophobic interactions with proteins and cell surfaces, potentially leading to lower background signals in imaging and flow cytometry applications. |
| In Vivo Applications | Favorable biodistribution | Can exhibit increased lipophilicity, potentially affecting biodistribution | Studies with radiolabeled sulfo-DBCO suggest that its hydrophilicity can lead to lower background signals and favorable clearance profiles in vivo. Increased lipophilicity of non-sulfonated DBCO can sometimes lead to decreased targeting ability in vivo. |
| Handling | Easier to dissolve in aqueous buffers | Often requires organic co-solvents (e.g., DMSO, DMF) | The high water solubility of sulfonated DBCO simplifies reagent preparation for biological experiments. |
Quantitative Data Summary
The following tables summarize available quantitative data comparing sulfonated and non-sulfonated DBCO derivatives. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data is often specific to the exact molecular context (e.g., the biomolecule to which DBCO is conjugated).
Table 1: Reaction Kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Reactants | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |
| Sulfo-DBCO-amine + Azide-sugar | 0.55 - 1.22 | HEPES buffer (pH 7), 25°C | |
| DBCO-Trastuzumab + Azide-sugar | ~0.25 | HEPES buffer (pH 7), 25°C | |
| DBCO-PEG₅-Trastuzumab + Azide-sugar | ~0.35 | HEPES buffer (pH 7), 25°C |
Note: The study highlights that sulfo-DBCO-amine reacts significantly faster than the DBCO-conjugated antibody, suggesting that the smaller, more soluble reagent has better accessibility. The inclusion of a PEG linker on the non-sulfonated DBCO-antibody conjugate also increased the reaction rate, likely by reducing steric hindrance.
Table 2: Solubility
| Compound | Solubility | Reference |
| Sulfo-DBCO derivatives (e.g., Sulfo-DBCO-amine, Sulfo-DBCO-TFP Ester) | Soluble in water, DMSO, DMF | |
| Non-sulfonated DBCO derivatives (e.g., DBCO-NHS ester) | Requires organic co-solvents like DMSO or DMF for dissolution before addition to aqueous buffers. |
Note: Specific quantitative solubility values (e.g., mg/mL) are not consistently reported across the literature and can vary depending on the specific derivative.
Experimental Protocols
Protocol 1: General Antibody Labeling with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with an NHS ester of either sulfonated or non-sulfonated DBCO.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.
-
DBCO-NHS ester or Sulfo-DBCO-NHS ester.
-
Anhydrous DMSO or DMF (for non-sulfonated DBCO-NHS ester).
-
Reaction Buffer: PBS or bicarbonate buffer (pH 8.0-8.5).
-
Quenching solution: 1M Tris-HCl, pH 8.0.
-
Desalting column for purification.
Procedure:
-
Reagent Preparation:
-
Non-sulfonated DBCO-NHS ester: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Sulfo-DBCO-NHS ester: Dissolve the Sulfo-DBCO-NHS ester directly in the reaction buffer or water to the desired concentration.
-
-
Reaction Setup:
-
Add a 10- to 20-fold molar excess of the dissolved DBCO-NHS ester to the antibody solution.
-
If using a non-sulfonated DBCO from a stock in organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein precipitation.
-
-
Incubation:
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching (Optional):
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Live Cell Surface Labeling via Metabolic Glycoengineering and Click Chemistry
This protocol outlines the labeling of cell surface glycans with a DBCO-conjugated fluorophore following metabolic incorporation of an azide-containing sugar.
Materials:
-
Cells of interest.
-
Cell culture medium.
-
Azide-modified sugar (e.g., Ac₄ManNAz).
-
DBCO-conjugated fluorophore (sulfonated or non-sulfonated).
-
PBS (Phosphate-Buffered Saline).
-
FACS buffer (e.g., PBS with 1% BSA).
Procedure:
-
Metabolic Labeling:
-
Culture cells in a medium containing an optimized concentration of the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days to allow for incorporation into cell surface glycans.
-
-
Cell Preparation:
-
Harvest the cells and wash them twice with PBS to remove any unincorporated azide sugar.
-
-
Click Reaction:
-
Resuspend the cells in a suitable buffer (e.g., culture medium or PBS).
-
Add the DBCO-conjugated fluorophore to the cell suspension at an optimized concentration (e.g., 10-50 µM).
-
For non-sulfonated DBCO fluorophores , a stock solution in DMSO is typically used. Ensure the final DMSO concentration is non-toxic to the cells (usually <0.5%).
-
For sulfonated DBCO fluorophores , a stock solution can be prepared directly in PBS or water.
-
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with FACS buffer to remove any unreacted DBCO-fluorophore.
-
-
Analysis:
-
The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
-
Visualizations
Antibody-Drug Conjugate (ADC) Synthesis Workflow
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using DBCO-azide click chemistry.
Experimental Workflow for Cell Surface Labeling
References
Preserving Protein Function: A Comparative Guide to Functional Assays Post-DBCO Conjugation
For researchers in drug development and proteomics, the covalent modification of proteins is a cornerstone technique. Among the most robust methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" that utilizes dibenzocyclooctyne (DBCO) to form stable conjugates with azide-modified molecules. This copper-free reaction is highly efficient and bioorthogonal, meaning it does not interfere with native biological processes.[1][2]
However, the addition of any chemical moiety, including DBCO, to a protein's surface can potentially alter its three-dimensional structure and, consequently, its function.[3] The inherent hydrophobicity of the DBCO group, for example, can sometimes lead to protein aggregation or altered biodistribution in vivo.[4] Therefore, rigorous functional validation is not just recommended; it is essential to confirm that the conjugated protein retains its intended biological activity.
This guide provides a comparative overview of key functional assays to validate protein activity after DBCO conjugation, offers alternatives for comparison, and includes detailed experimental protocols for practical implementation.
A Head-to-Head Look at Bioconjugation Chemistries
The choice of conjugation chemistry is a critical first step that influences the stability, homogeneity, and functionality of the final product. While DBCO-based SPAAC is a leading method, traditional maleimide-thiol chemistry is a common alternative. Understanding their differences is key to interpreting functional assay results.
| Feature | DBCO (SPAAC) Chemistry | Maleimide-Thiol Chemistry |
| Target Residue | Typically primary amines (e.g., Lysine) via DBCO-NHS ester.[5] | Thiol groups (e.g., Cysteine). |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free Click Chemistry). | Michael Addition. |
| Biocompatibility | High; reaction is bioorthogonal and requires no cytotoxic copper catalyst. | High; no catalyst required. |
| Linkage Stability | Very High . Forms a stable, irreversible triazole ring. | Moderate . The resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, leading to premature drug deconjugation. Recent advancements aim to improve this stability. |
| Specificity | High specificity between the DBCO and azide groups. | High specificity for free thiols, but can cross-react with other thiols like albumin in plasma. |
| Potential Issues | The DBCO group is hydrophobic and may increase protein aggregation. | The maleimide group can hydrolyze, and the resulting conjugate may be unstable in plasma. |
Key Functional Assays for Activity Confirmation
Functional assays provide the ultimate proof that a conjugated protein is fit for its purpose. The choice of assay depends on the protein's mechanism of action (MoA). For antibodies and antibody-drug conjugates (ADCs), which are common applications for DBCO conjugation, a suite of binding and cell-based assays is typically required.
Antigen/Target Binding Assays
These assays determine if the conjugation process has interfered with the protein's ability to recognize and bind to its specific target.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay used to quantify binding. A competitive ELISA format is particularly useful for assessing the relative binding affinity of the conjugated antibody compared to its unconjugated parent. In this setup, the conjugated antibody competes with a labeled standard for binding to a limited amount of target antigen. A loss of potency would be reflected by a reduced ability to compete.
-
Surface Plasmon Resonance (SPR): A powerful, label-free technique that provides real-time quantitative data on binding kinetics (association/dissociation rates) and affinity (KD). By immobilizing the target antigen on a sensor chip and flowing the DBCO-conjugated protein over it, precise measurements can be made to detect even subtle changes in binding behavior caused by the conjugation.
Cell-Based Functional Assays
For therapeutic proteins like ADCs, confirming target binding is not enough. It is crucial to verify that the conjugate can elicit the desired biological response in a cellular context.
-
Internalization Assays: Many ADCs must be internalized by the target cell to release their cytotoxic payload. These assays use fluorescently-labeled conjugates or specialized pH-sensitive dyes (e.g., pHrodo) to visualize and quantify the uptake of the conjugate into the target cells, often via flow cytometry or high-content imaging.
-
Cytotoxicity Assays: This is the definitive functional test for ADCs. Target cancer cells are incubated with serial dilutions of the ADC, and cell viability is measured after a set period (typically 72-96 hours). The resulting dose-response curve is used to calculate the IC50 (half-maximal inhibitory concentration), a key measure of the ADC's potency. A significant increase in the IC50 value for a DBCO-conjugated ADC compared to an ADC made with a different linker could indicate compromised function.
Enzyme Activity Assays
If the protein of interest is an enzyme, its catalytic activity must be confirmed post-conjugation. This is done by measuring the enzyme's kinetics.
-
Kinetic Analysis: By providing the enzyme with its substrate and measuring product formation (or substrate depletion) over time, key parameters like the Michaelis constant (Km) and maximum velocity (Vmax) can be determined. Significant changes in these values after DBCO conjugation would indicate that the modification has impacted the enzyme's active site or its conformational dynamics.
Quantitative Data Summary
The impact of conjugation on protein function is best understood through quantitative data. The following tables provide examples of experimental results that could be generated from the assays described above, comparing a DBCO-conjugated antibody to an unconjugated version and an alternative conjugation method (Maleimide).
Note: These values are representative examples based on typical outcomes reported in the literature and are intended for illustrative purposes.
Table 1: Comparison of Antigen Binding Affinity by SPR
| Antibody | Conjugation Chemistry | Association Rate (ka, 1/Ms) | Dissociation Rate (kd, 1/s) | Affinity (KD, nM) | Fold Change vs. Unconjugated |
| Trastuzumab | Unconjugated | 2.5 x 10⁵ | 1.0 x 10⁻⁴ | 0.40 | - |
| Trastuzumab-Payload | DBCO-SPAAC | 2.3 x 10⁵ | 1.2 x 10⁻⁴ | 0.52 | 1.3x |
| Trastuzumab-Payload | Maleimide-Thiol | 2.1 x 10⁵ | 1.8 x 10⁻⁴ | 0.86 | 2.15x |
Table 2: Comparison of In Vitro Potency by Cytotoxicity Assay
| ADC Construct | Target Cell Line | IC50 (nM) | Interpretation |
| Trastuzumab-MMAE | BT-474 (HER2+) | 0.8 | High Potency |
| Trastuzumab-MMAE (DBCO Linker) | BT-474 (HER2+) | 1.1 | Minimal impact on potency |
| Trastuzumab-MMAE (Maleimide Linker) | BT-474 (HER2+) | 1.5 | Slight reduction in potency |
| Trastuzumab-MMAE (DBCO Linker) | MCF-7 (HER2-) | >1000 | Target-specific killing |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Experimental workflow for conjugating a protein with DBCO and subsequent functional validation.
Caption: Two-step reaction scheme for DBCO conjugation via SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).
Caption: Mechanism of action for a typical antibody-drug conjugate (ADC) following cell binding.
Experimental Protocols
Protocol 1: DBCO-NHS Ester Conjugation to an Antibody
This protocol describes a general method for labeling an antibody with a DBCO-NHS ester.
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
DBCO-PEG4-NHS Ester (or similar)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. Buffers containing Tris or other primary amines will compete with the reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should ideally be below 20%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting spin column equilibrated with PBS, following the manufacturer's instructions.
-
Quantification: Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol 2: Competitive ELISA for Antigen Binding
This protocol assesses the binding activity of the conjugated antibody relative to a reference standard.
Materials:
-
96-well microplate
-
Recombinant antigen (coating agent)
-
Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Unconjugated antibody (Reference Standard)
-
DBCO-conjugated antibody (Test Article)
-
HRP-conjugated secondary antibody (detects primary antibody)
-
TMB Substrate and Stop Solution
Procedure:
-
Coating: Coat the microplate wells with the target antigen (e.g., 1-5 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with Wash Buffer. Block non-specific sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the Reference Standard and the Test Article.
-
In a separate plate or tubes, mix each dilution with a fixed, subsaturating concentration of HRP-conjugated secondary antibody (or a biotinylated detection antibody).
-
Wash the antigen-coated plate 3 times. Transfer the antibody mixtures to the plate.
-
-
Incubation: Incubate for 1-2 hours at room temperature to allow competition for binding to the immobilized antigen.
-
Washing & Detection: Wash the plate 5 times. Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Read Plate: Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance versus antibody concentration. A rightward shift in the curve for the Test Article compared to the Reference Standard indicates reduced binding affinity. Calculate the relative potency.
Protocol 3: Cell-Based Cytotoxicity Assay
This protocol measures the potency of an ADC in killing target cells.
Materials:
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
DBCO-conjugated ADC
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the cells and add the ADC dilutions. Include "cells only" (no ADC) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol. This typically involves a 1-2 hour incubation.
-
Data Acquisition: Read the plate on a plate reader (luminescence for CellTiter-Glo, fluorescence for Resazurin).
-
Analysis:
-
Normalize the data to the "cells only" control (100% viability) and "medium only" control (0% viability).
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Khan Academy [khanacademy.org]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
Beyond the Click: A Comparative Guide to Alternative Bioconjugation Chemistries
For researchers, scientists, and drug development professionals seeking to move beyond the well-established copper-free click reaction, a diverse and powerful toolkit of alternative bioconjugation chemistries offers a range of kinetics, specificities, and functionalities. This guide provides an objective comparison of leading alternatives, supported by experimental data, to inform the selection of the optimal strategy for your research and development needs.
The precise and stable covalent linkage of biomolecules is a cornerstone of modern biological research and therapeutic development. While copper-free click chemistry, a variant of the azide-alkyne Huisgen cycloaddition, has become a workhorse in the field due to its bioorthogonality and reliability, a growing number of alternative strategies are emerging, each with unique advantages.[1][2] This guide delves into the performance of several key alternatives: Tetrazine Ligation, Staudinger Ligation, Oxime and Hydrazone Ligation, Thiol-Ene Coupling, and the enzymatically-driven Sortase-mediated Ligation and SpyTag/SpyCatcher systems.
Quantitative Comparison of Bioconjugation Chemistries
The efficacy of a bioconjugation reaction is often judged by its kinetics, with the second-order rate constant (k) serving as a critical metric for comparing reaction speeds at given reactant concentrations. This is particularly crucial for applications in dynamic biological environments where rapid and efficient labeling is paramount. The following table summarizes the key quantitative performance metrics for the discussed bioconjugation chemistries.
| Bioconjugation Chemistry | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Tetrazine Ligation (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | 1 - 1 x 10⁶[3][4] | Exceptionally fast kinetics, highly selective, bioorthogonal. | TCO can have limited stability; some tetrazines may be unstable. |
| Staudinger Ligation | Azide | Phosphine | ~10⁻³[5] | Highly bioorthogonal, forms a native amide bond (traceless version). | Slow reaction kinetics compared to other methods. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone | Aminooxy/Hydrazine | 10¹ - 10³ (with aniline catalysis) | Bioorthogonal, reversible under certain conditions (hydrazone). | Slower than tetrazine ligation, may require a catalyst. |
| Thiol-Ene Coupling | Thiol | Alkene (e.g., Norbornene) | Rapid (often complete in minutes) | High efficiency, can be initiated by light for spatiotemporal control. | Requires a radical initiator (photo or thermal), potential for side reactions. |
| Sortase-Mediated Ligation | LPXTG motif | N-terminal Glycine | Slower than chemical methods (hours) | Site-specific, forms a native peptide bond, highly specific. | Requires enzymatic conditions, slower kinetics. |
| SpyTag/SpyCatcher Ligation | SpyTag (peptide) | SpyCatcher (protein) | 1.4 x 10³ - 5.5 x 10⁵ | Highly specific and rapid, forms an irreversible isopeptide bond. | Requires genetic encoding of the tag/catcher domains. |
Reaction Mechanisms and Workflows
To visualize the underlying chemical transformations and typical experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Tetrazine Ligation
Caption: Mechanism of Tetrazine Ligation via an inverse-electron-demand Diels-Alder reaction.
Staudinger Ligation (Traceless)
Caption: Mechanism of the traceless Staudinger Ligation, forming a native amide bond.
Oxime/Hydrazone Ligation
Caption: General mechanism for Oxime and Hydrazone Ligation through a condensation reaction.
Thiol-Ene Coupling
Caption: Radical-mediated mechanism of Thiol-Ene Coupling.
Sortase-Mediated Ligation
Caption: Enzymatic mechanism of Sortase-Mediated Ligation.
SpyTag/SpyCatcher Ligation
Caption: Spontaneous and irreversible ligation of SpyTag and SpyCatcher domains.
Experimental Protocols
Detailed and validated protocols are essential for the successful application of these chemistries. Below are representative protocols for several of the discussed bioconjugation reactions.
Protocol 1: Tetrazine Ligation for Protein-Protein Conjugation
Materials:
-
Protein 1 to be labeled with TCO.
-
Protein 2 to be labeled with Tetrazine.
-
TCO-NHS ester (or other TCO derivative with a suitable reactive group).
-
Tetrazine-NHS ester (or other tetrazine derivative).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Spin desalting columns.
-
Reaction tubes.
Procedure:
-
Protein 1 Activation with TCO:
-
Dissolve Protein 1 in PBS buffer.
-
Add a 10-20 fold molar excess of TCO-NHS ester (dissolved in DMSO or DMF) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
Remove excess TCO reagent using a spin desalting column, exchanging the buffer to PBS.
-
-
Protein 2 Activation with Tetrazine:
-
Follow the same procedure as for Protein 1, but using the Tetrazine-NHS ester.
-
-
Conjugation Reaction:
-
Mix the TCO-labeled Protein 1 and Tetrazine-labeled Protein 2 in a 1:1 molar ratio in PBS.
-
Incubate for 30 minutes to 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.
-
-
Analysis:
-
Analyze the formation of the conjugate by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated product.
-
Further characterization can be performed using mass spectrometry.
-
Protocol 2: Traceless Staudinger Ligation for Fluorescent Labeling of a Protein
Materials:
-
Azide-modified protein (e.g., containing a p-azidophenylalanine residue).
-
Phosphinothioester-functionalized fluorescent dye.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the phosphinothioester-dye in anhydrous DMSO.
-
Add a 2-5 fold molar excess of the phosphinothioester-dye to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction mixture overnight at room temperature with gentle agitation.
-
-
Purification:
-
Remove the unreacted dye and phosphine oxide byproduct by size-exclusion chromatography or extensive dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm the successful labeling by measuring the fluorescence of the protein conjugate and by mass spectrometry to determine the degree of labeling.
-
Protocol 3: Sortase-Mediated Ligation of a Peptide to a Protein
Materials:
-
Protein of interest with a C-terminal LPXTG motif.
-
Peptide or small molecule with an N-terminal oligo-glycine (G)n (n=1-5) sequence.
-
Recombinant Sortase A enzyme.
-
Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Quenching buffer (e.g., containing EDTA to chelate Ca²⁺).
-
Purification system (e.g., affinity chromatography to remove His-tagged Sortase A).
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the LPXTG-containing protein (e.g., 10-50 µM), the (G)n-containing peptide (e.g., 50-200 µM, typically in excess), and Sortase A (e.g., 1-10 µM) in the sortase reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the substrates.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer.
-
If using a His-tagged Sortase A, remove the enzyme by passing the reaction mixture through a Ni-NTA resin.
-
Purify the ligated product from the unreacted protein and peptide using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and mass spectrometry to confirm the successful ligation.
-
Protocol 4: SpyTag/SpyCatcher Ligation
Materials:
-
Purified protein fused to SpyTag.
-
Purified protein fused to SpyCatcher.
-
Reaction buffer (e.g., PBS, pH 7.0).
-
Reaction tubes.
Procedure:
-
Reaction Setup:
-
Combine the SpyTag-fused protein and the SpyCatcher-fused protein in the reaction buffer at equimolar concentrations (e.g., 10-50 µM).
-
-
Incubation:
-
Incubate the mixture at room temperature for 1 hour. For kinetic analysis, time points can be taken at shorter intervals (e.g., 1, 5, 15, 30, 60 minutes).
-
-
Analysis:
-
Analyze the formation of the covalent conjugate by SDS-PAGE. The ligated product will appear as a higher molecular weight band corresponding to the sum of the molecular weights of the two fusion proteins.
-
The reaction is typically highly efficient, and purification of the final conjugate from the starting materials may not be necessary if equimolar amounts are used and the reaction goes to completion. If needed, size-exclusion chromatography can be used for purification.
-
Conclusion
The field of bioconjugation has expanded significantly beyond copper-free click chemistry, offering a rich selection of alternative methods. The choice of the most suitable chemistry depends on the specific application, considering factors such as required reaction speed, biocompatibility, the nature of the biomolecules to be conjugated, and the desired stability of the linkage. For applications demanding the utmost speed, Tetrazine Ligation is an excellent choice. When bioorthogonality and the formation of a native amide bond are critical, the traceless Staudinger Ligation is a powerful tool, despite its slower kinetics. Oxime and hydrazone ligations provide a balance of bioorthogonality and reasonable kinetics. Thiol-ene coupling offers the unique advantage of photo-initiation for spatiotemporal control. For ultimate site-specificity and the formation of native peptide bonds, enzymatic methods like Sortase-mediated ligation and the highly efficient SpyTag/SpyCatcher system are unparalleled, though they require genetic manipulation of the target proteins. By understanding the quantitative performance and experimental considerations of these diverse chemistries, researchers can make informed decisions to advance their work in areas ranging from basic biological discovery to the development of next-generation therapeutics and diagnostics.
References
Safety Operating Guide
Prudent Disposal of Sulfo DBCO-PEG3-acid in a Laboratory Setting
Essential Guidance for Researchers on the Safe Handling and Disposal of a Common Bioconjugation Reagent.
It is imperative to note that the chemical, physical, and toxicological properties of Sulfo DBCO-PEG3-acid have not been thoroughly investigated.[1] Therefore, a cautious approach to its handling and disposal is essential. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles. |
| Hand Protection | Common chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Avoid inhalation of vapor or dust. Use in a well-ventilated area. A respirator may be necessary for large quantities or in poorly ventilated spaces. |
| Body Protection | Standard laboratory coat. |
In the event of exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.
-
Eye Contact: Flush eyes with water as a precaution.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid release into the environment. Do not flush down the sewer.[1]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, paper towels), in a designated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with the chemical and should have a secure lid.
-
-
Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Absorb the spilled material with an inert substance such as vermiculite, dry sand, or earth.[1]
-
Carefully scoop the absorbed material into a designated chemical waste container.[1]
-
Clean the spill area with an appropriate solvent or detergent and collect the cleaning materials as chemical waste.
-
-
Container Labeling and Storage:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents.
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Provide the disposal contractor with all available information about the waste, including its composition.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sulfo DBCO-PEG3-acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Sulfo DBCO-PEG3-acid. Adherence to these procedures is critical for ensuring laboratory safety, maintaining experimental integrity, and ensuring proper disposal.
Core Safety and Handling Information
General Handling Precautions:
-
Always handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment.
-
Prevent the formation of dust or aerosols during handling.
-
Keep away from strong oxidizing agents, acids, and bases unless part of a specific protocol.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contamination. |
| Eyes | Safety goggles with side shields or a face shield | Provides protection against splashes and airborne particles. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned to protect against chemical splashes. |
| Respiratory | Use in a well-ventilated area or fume hood | If there is a risk of generating dust or aerosols, a properly fitted N95 respirator or higher may be necessary. |
Step-by-Step Handling and Experimental Protocol
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and dark place as recommended by the supplier, often at -20°C or -80°C, to maintain stability.
Preparation of Solutions:
-
Pre-use Check: Allow the container to reach room temperature before opening to prevent condensation.
-
Weighing: If the compound is a solid, handle it carefully in a fume hood to avoid generating dust. Use appropriate weighing paper or a container.
-
Dissolving: Slowly add the solid to the desired solvent (e.g., water, buffer) with gentle mixing to ensure complete dissolution. The sulfo group enhances its water solubility.
Reaction Setup:
-
Environment: Set up the reaction in a clean, designated area within a fume hood.
-
Copper-Free Reaction: The DBCO group reacts with azide-containing molecules without the need for a cytotoxic copper catalyst.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, LC-MS).
Disposal Plan
All waste containing this compound and its derivatives must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated materials such as gloves, weighing paper, and pipette tips in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
Deactivation and Disposal: The reactive DBCO group should be quenched before disposal to render the waste less hazardous.
| Step | Procedure | Reagent and Conditions | Purpose |
| 1 | Quenching of DBCO Group | To the waste solution, add an excess of a simple azide-containing compound (e.g., sodium azide) or an amine-containing buffer like Tris at a high pH (e.g., pH 8.0). | To neutralize the reactive strained alkyne of the DBCO moiety. |
| 2 | Collection | After the quenching reaction is complete (allow to stir for at least 30 minutes), transfer the neutralized solution to a properly labeled hazardous waste container. | For safe storage and subsequent disposal. |
| 3 | Professional Disposal | Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. | To ensure compliance with local and national regulations. |
Emergency Procedures
Spills:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, dry sand), and place it in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
